Piceatannol 3'-O-glucoside
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[5-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]-2-hydroxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O9/c21-9-16-17(25)18(26)19(27)20(29-16)28-15-7-10(3-4-14(15)24)1-2-11-5-12(22)8-13(23)6-11/h1-8,16-27H,9H2/b2-1+/t16-,17-,18+,19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGCIIXWEFTPOC-CUYWLFDKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC2=CC(=CC(=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C2=CC(=CC(=C2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Biosynthesis of Piceatannol 3'-O-glucoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthetic pathway of Piceatannol 3'-O-glucoside, a naturally occurring stilbene with significant therapeutic potential. The synthesis of this compound is a two-step enzymatic process, commencing with the hydroxylation of resveratrol to form piceatannol, followed by the regiospecific glucosylation at the 3'-hydroxyl group. This document details the enzymes involved, presents available quantitative data, outlines relevant experimental protocols, and provides a visual representation of the pathway.
The Biosynthetic Pathway
The formation of this compound proceeds through two sequential enzymatic reactions:
Step 1: Hydroxylation of Resveratrol to Piceatannol
The precursor molecule, resveratrol, undergoes ortho-hydroxylation at the 3' position of the B-ring to yield piceatannol. Several classes of enzymes have been implicated in this conversion, with their prevalence and activity varying across different biological systems.
-
Polyphenol Oxidase (PPO): In grapevine (Vitis vinifera), the cresolase activity of PPO is a key enzyme responsible for the conversion of trans-resveratrol to piceatannol. This reaction utilizes molecular oxygen and a reducing agent, such as ascorbic acid, to facilitate the hydroxylation[1][2][3][4][5].
-
Cytochrome P450-Dependent Hydroxylases: These enzymes, particularly human CYP1B1 and CYP1A1/2, have been shown to hydroxylate resveratrol to piceatannol in mammalian systems. This reaction is dependent on NADPH as a cofactor[1][3].
-
2-Oxoglutarate-Dependent Dioxygenase: This class of enzymes represents another potential route for piceatannol synthesis, requiring 2-oxoglutarate as a co-substrate[1][2].
Step 2: Glucosylation of Piceatannol to this compound
The second step involves the attachment of a glucose moiety from a UDP-glucose donor to the 3'-hydroxyl group of piceatannol. This reaction is catalyzed by a UDP-glycosyltransferase (UGT). While the specific UGT responsible for the synthesis of the 3'-O-glucoside isomer in plants like rhubarb (a known source of the compound) is yet to be fully characterized, studies on microbial biotransformation have demonstrated the feasibility of this specific glycosylation[6][7][8][9][10]. For instance, the fungus Beauveria bassiana has been shown to produce 3'-O-(4''-O-methyl-β-D-glucopyranosyl)-piceatannol, indicating the presence of enzymes capable of targeting the 3'-position[11]. In contrast, glucosyltransferases from Phytolacca americana (PaGT2 and PaGT3) exhibit a preference for the 4'-position, producing Piceatannol 4'-O-glucoside[2][12][13][14][15][16][17][18][19]. The regiospecificity of UGTs is a critical factor in determining the final product.
Quantitative Data
The following table summarizes the available quantitative data for the enzymes involved in the biosynthesis of piceatannol and the biological activity of the final product.
| Enzyme/Compound | Parameter | Value | Organism/System | Reference |
| Polyphenol Oxidase (PPO) | Km (for resveratrol) | 118.35 ± 49.84 µM | Vitis vinifera | [3][5] |
| Polyphenol Oxidase (PPO) | Vmax | 2.18 ± 0.46 µmol min-1 mg-1 | Vitis vinifera | [3][5] |
| Piceatannol 3'-O-β-D-glucopyranoside | IC50 (Arginase I) | 11.22 µM | Murine | [9] |
| Piceatannol 3'-O-β-D-glucopyranoside | IC50 (Arginase II) | 11.06 µM | Murine | [9] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the study of the this compound biosynthesis pathway.
Polyphenol Oxidase (PPO) Enzyme Assay
This protocol is adapted from studies on resveratrol hydroxylation in grapevine cell cultures[3].
Objective: To determine the activity of PPO in converting resveratrol to piceatannol.
Materials:
-
Enzyme preparation (e.g., crude extract or purified PPO)
-
trans-Resveratrol solution (200 µM in a suitable solvent like DMSO)
-
Potassium phosphate buffer (0.1 M, pH 7.5)
-
Ascorbic acid (1 mM)
-
Methanol
-
HPLC system with a C18 column and a photodiode array detector
Procedure:
-
Prepare the reaction mixture in a final volume of 0.5 mL containing:
-
200 µL of enzyme preparation
-
200 µM of trans-resveratrol
-
0.1 M potassium phosphate buffer (pH 7.5)
-
1 mM ascorbic acid
-
-
Incubate the reaction mixture at room temperature for a set period (e.g., 3 hours), ensuring linearity of the reaction rate.
-
Stop the reaction by adding an equal volume of methanol.
-
Centrifuge the mixture to pellet any precipitate.
-
Analyze the supernatant by HPLC to quantify the amount of piceatannol formed.
-
For kinetic studies, vary the concentration of resveratrol while keeping other components constant. Calculate Km and Vmax using Michaelis-Menten and Lineweaver-Burk plots.
UDP-Glycosyltransferase (UGT) Enzyme Assay (Luminescence-Based)
This protocol is a general method for assaying UGT activity, such as the UDP-Glo™ Glycosyltransferase Assay[1][20][21][22][23].
Objective: To measure the activity of a UGT in glucosylating piceatannol.
Materials:
-
Purified UGT enzyme
-
Piceatannol solution (in DMSO)
-
UDP-glucose solution
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
UDP-Glo™ Detection Reagent
-
Luminometer
Procedure:
-
Set up the glycosyltransferase reaction in a white, opaque multi-well plate. In each well, combine:
-
Purified UGT enzyme (e.g., 0.5 µg)
-
Piceatannol (substrate, e.g., 100 µM)
-
UDP-glucose (co-substrate, e.g., 100 µM)
-
Reaction buffer to a final volume of 50 µL.
-
-
Include control reactions without the enzyme.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Add an equal volume (50 µL) of UDP-Glo™ Detection Reagent to each well.
-
Incubate at room temperature for 60 minutes in the dark.
-
Measure the luminescence using a luminometer. The light output is proportional to the amount of UDP produced, which corresponds to the UGT activity.
-
For kinetic analysis, vary the concentration of piceatannol or UDP-glucose.
Heterologous Expression and Purification of UGTs
This protocol outlines a general workflow for producing recombinant UGTs for characterization[12][24][25].
Objective: To express and purify a candidate UGT for functional analysis.
Materials:
-
Expression vector (e.g., pET vector for E. coli or pPICZ for Pichia pastoris)
-
Competent cells (E. coli or P. pastoris)
-
Appropriate growth media and inducers (e.g., IPTG for E. coli, methanol for P. pastoris)
-
Lysis buffer
-
Affinity chromatography column (e.g., Ni-NTA for His-tagged proteins)
-
Wash and elution buffers
-
SDS-PAGE analysis equipment
Procedure:
-
Clone the coding sequence of the candidate UGT into the expression vector.
-
Transform the vector into the chosen expression host.
-
Grow the culture to an appropriate cell density (e.g., OD600 of 0.6-0.8 for E. coli).
-
Induce protein expression with the appropriate inducer and incubate for the required time and temperature.
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication).
-
Clarify the lysate by centrifugation.
-
Load the supernatant onto the affinity chromatography column.
-
Wash the column with wash buffer to remove unbound proteins.
-
Elute the recombinant UGT with elution buffer.
-
Analyze the purified protein by SDS-PAGE to confirm its size and purity.
HPLC Analysis of Piceatannol and its Glucosides
This protocol is for the separation and quantification of piceatannol and its glucosides[26][27][28].
Objective: To identify and quantify piceatannol and this compound in reaction mixtures or plant extracts.
Materials:
-
HPLC system with a C18 reverse-phase column and a photodiode array (PDA) or fluorescence detector.
-
Mobile phase A: Water with 0.1% formic acid
-
Mobile phase B: Methanol or acetonitrile with 0.1% formic acid
-
Standards of piceatannol and this compound
Procedure:
-
Prepare samples by dissolving them in the mobile phase or methanol.
-
Inject the sample into the HPLC system.
-
Elute the compounds using a gradient program, for example:
-
Start with a low percentage of mobile phase B (e.g., 10%)
-
Increase the percentage of mobile phase B over time to elute the compounds of interest.
-
-
Detect the compounds using a PDA detector at the maximum absorbance wavelength for stilbenes (around 300-330 nm) or a fluorescence detector for higher sensitivity.
-
Identify the peaks by comparing their retention times and UV spectra with those of the authentic standards.
-
Quantify the compounds by creating a standard curve with known concentrations of the standards.
Visualizations
The following diagrams illustrate the biosynthesis pathway of this compound and a typical experimental workflow.
Caption: Biosynthesis of this compound from Resveratrol.
Caption: Workflow for UGT characterization.
References
- 1. promega.co.uk [promega.co.uk]
- 2. la-press.org [la-press.org]
- 3. mdpi.com [mdpi.com]
- 4. Biosynthesis of Piceatannol from Resveratrol in Grapevine Can Be Mediated by Cresolase-Dependent Ortho-Hydroxylation Activity of Polyphenol Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. (2S,3R,4S,5S,6R)-2-{5-[(1E)-2-(3,5-Dihydroxyphenyl)ethenyl]-2-hydroxyphenoxy}-6-(hydroxymethyl)oxane-3,4,5-triol | C20H22O9 | CID 11968990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Piceatannol-3'-O-β-D-glucopyranoside as an active component of rhubarb activates endothelial nitric oxide synthase through inhibition of arginase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Predicting phase-I metabolism of piceatannol: an in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microbial biotransformation to obtain stilbene methylglucoside with GPR119 agonistic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of glycosides of resveratrol, pterostilbene, and piceatannol, and their anti-oxidant, anti-allergic, and neuroprotective activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ovid.com [ovid.com]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and pharmacological evaluation of glycosides of resveratrol, pterostilbene, and piceatannol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. UDP-Glo glycosyltransferase assay [bio-protocol.org]
- 21. UDP-Glo™ Glycosyltransferase Assay Technical Manual [worldwide.promega.com]
- 22. UDP-Glo™ Glycosyltransferase Assay [promega.com]
- 23. mdpi.com [mdpi.com]
- 24. Expression and Purification of Cp3GT: Structural Analysis and Modeling of a Key Plant Flavonol-3-O Glucosyltransferase from Citrus paradisi - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Digital Commons @ East Tennessee State University - Appalachian Student Research Forum: Crystallization of a Unique Flavonol 3-O Glucosyltransferase found in Grapefruit [dc.etsu.edu]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
- 28. researchgate.net [researchgate.net]
A Technical Guide to the Natural Sources and Isolation of Piceatannol 3'-O-glucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piceatannol 3'-O-glucoside, a stilbenoid glycoside, has garnered significant scientific interest due to its potential therapeutic properties, including its role in cardiovascular health through the activation of endothelial nitric oxide synthase (eNOS). This technical guide provides a comprehensive overview of the primary natural sources of this compound and detailed methodologies for its isolation and purification. The information presented herein is intended to support research and development efforts in the fields of natural product chemistry, pharmacology, and drug discovery.
Natural Sources of this compound
This compound is predominantly found in a select number of plant species. The most well-documented sources are various species of rhubarb and the seeds of the passion fruit.
Rhubarb (Rheum species)
Several species of the genus Rheum are primary sources of this compound. The compound is often found in the rhizomes of these plants. Documented species include:
Passion Fruit (Passiflora edulis)
The seeds of the passion fruit, Passiflora edulis, are another significant source of stilbenoids, including piceatannol and its glycosides. While much of the research has focused on the aglycone piceatannol, studies have confirmed the presence of piceatannol glycosides in the seeds. The content of piceatannol in dried passion fruit seeds is approximately 0.51% (w/w).
Quantitative Data on Piceatannol and its Glucoside Content
The concentration of this compound and its aglycone, piceatannol, can vary depending on the plant source, geographical location, and extraction method. The following tables summarize available quantitative data.
Table 1: Piceatannol Content in Passiflora edulis Seeds
| Plant Part | Extraction Method | Compound | Concentration | Reference |
| Dried Seeds | Refluxing with 95% (v/v) ethanol | Piceatannol | 0.51% (w/w) | |
| Seed Coat | Repeated batch extraction with 95% (v/v) ethanol | Piceatannol | ~0.8% (w/w) | |
| Defatted By-products | Conventional Solid-Liquid Extraction (Ethanol:Water 70:30, 80°C) | Piceatannol | Not specified in % | [2] |
| Defatted By-products | Pressurized Liquid Extraction (Ethanol, 110°C) | Piceatannol | Higher concentration than conventional | [2] |
Table 2: Purity of Piceatannol Isolated from Passiflora edulis Seeds
| Purification Method | Compound | Purity | Reference |
| High-Speed Countercurrent Chromatography followed by Semipreparative HPLC | Piceatannol | 94.8% |
Experimental Protocols for Isolation and Purification
Detailed methodologies are crucial for the successful isolation of this compound. The following protocols are based on published scientific literature.
Isolation from Rhubarb (Rheum undulatum)
This protocol outlines a multi-step process for the extraction and purification of this compound from the rhizomes of rhubarb.[3]
1. Extraction:
- The dried and milled rhizomes of rhubarb are extracted with ethanol.
- The resulting extract is dried to remove the ethanol.
2. Solvent Partitioning:
- The dried extract is redissolved in ethyl acetate.
- The ethyl acetate-soluble fraction is collected.
3. Silica Gel Column Chromatography:
- The ethyl acetate fraction is diluted with acetone and subjected to silica gel column chromatography.
- The column is eluted with a mixture of chloroform and methanol. The active fraction containing the desired compound is collected.
4. ODS Column Chromatography:
- The active fraction is further purified using an ODS (octadecylsilyl) column.
- Elution is performed with a gradient of methanol and water, ranging from a 1:2 to a 3:1 ratio.
- Fractions containing pure this compound are collected and verified by analytical methods such as HPLC and NMR.
Isolation of Piceatannol from Passion Fruit (Passiflora edulis) Seeds
This protocol focuses on the isolation of piceatannol, the aglycone of this compound, and can be adapted for the isolation of the glucoside.
1. Extraction:
- Dried and powdered passion fruit seeds are subjected to ultrasound-assisted extraction.
- Ethanol or acetone can be used as the extraction solvent. Ultrasound is applied to enhance extraction efficiency.
2. High-Performance Liquid Chromatography (HPLC) Analysis and Purification:
- The crude extract is analyzed by RP-HPLC to identify and quantify piceatannol.
- A typical mobile phase consists of a gradient of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).
- For purification, semipreparative or preparative HPLC is employed using similar conditions to isolate the target compound.
Signaling Pathway: eNOS Activation by this compound
This compound has been shown to activate endothelial nitric oxide synthase (eNOS), a key enzyme in maintaining vascular health. The mechanism involves the inhibition of arginase, an enzyme that competes with eNOS for their common substrate, L-arginine.
Caption: eNOS activation pathway by this compound.
The diagram illustrates that this compound inhibits arginase, which increases the bioavailability of L-arginine for eNOS. This leads to enhanced production of nitric oxide, a critical signaling molecule that promotes vasodilation and contributes to cardiovascular health.[3][4] Studies have shown that treatment with this compound leads to an increased ratio of eNOS dimer to monomer, which is a key indicator of enzyme activation.[3]
Experimental Workflow for Isolation from Rhubarb
The following diagram outlines the general workflow for the isolation and purification of this compound from rhubarb rhizomes.
Caption: Workflow for isolating this compound from rhubarb.
This logical flow provides a clear, step-by-step representation of the purification process, from the initial plant material to the final isolated compound.
Conclusion
This technical guide consolidates the current knowledge on the natural sources and isolation of this compound. Rhubarb and passion fruit seeds stand out as the most promising sources for obtaining this valuable compound. The detailed experimental protocols and the elucidation of its eNOS activation pathway provide a solid foundation for researchers and drug development professionals to advance their studies on the therapeutic potential of this compound. Further research focusing on optimizing extraction yields and exploring other potential natural sources is warranted.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. mdpi.com [mdpi.com]
- 3. Piceatannol-3'-O-β-D-glucopyranoside as an active component of rhubarb activates endothelial nitric oxide synthase through inhibition of arginase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piceatannol-3'-O-beta-D-glucopyranoside as an active component of rhubarb activates endothelial nitric oxide synthase through inhibition of arginase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Deep Dive: Differentiating Piceatannol 3'-O-glucoside and Astringin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the chemical identities of Piceatannol 3'-O-glucoside and Astringin, two closely related stilbenoid glycosides. While often used interchangeably in literature, a meticulous examination of their chemical structures reveals they are positional isomers with distinct glycosidic linkages, leading to potential differences in their biological activities. This document elucidates their structural nuances, comparative biological effects, and the experimental protocols essential for their study. All quantitative data is presented in structured tables for clear comparison, and key experimental and signaling pathways are visualized using Graphviz diagrams.
Introduction: The Stilbenoid Family
Stilbenoids are a class of naturally occurring phenolic compounds characterized by a 1,2-diphenylethylene backbone. They are produced by various plant species as phytoalexins in response to biotic and abiotic stresses. Piceatannol (3,4,3',5'-tetrahydroxy-trans-stilbene) is a prominent member of this family and the aglycone for the two compounds of focus. Glycosylation, the attachment of a sugar moiety, significantly impacts the solubility, stability, and bioavailability of stilbenoids, thereby influencing their pharmacological profiles.
Chemical Identity: Isomers, Not Synonyms
A critical point of clarification is that this compound and Astringin are not the same compound. They are positional isomers, differing in the attachment point of the glucose molecule to the piceatannol backbone.
-
Astringin is the common name for Piceatannol 3-O-β-D-glucoside . The glucose moiety is attached to the hydroxyl group at the 3-position of the first phenyl ring.
-
This compound has the glucose moiety attached to the hydroxyl group at the 3'-position of the second phenyl ring.
This seemingly minor structural difference can lead to significant variations in their three-dimensional conformation, receptor binding affinity, and metabolic fate.
Chemical Structures
This compound

Astringin (Piceatannol 3-O-β-D-glucoside)

Physicochemical Properties
A summary of the key physicochemical properties of this compound and Astringin is provided in the table below for easy comparison.
| Property | This compound | Astringin (Piceatannol 3-O-β-D-glucoside) |
| IUPAC Name | (2S,3R,4S,5S,6R)-2-[5-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]-2-hydroxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | (2S,3R,4S,5S,6R)-2-{3-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-5-hydroxyphenoxy}-6-(hydroxymethyl)oxane-3,4,5-triol[1] |
| CAS Number | 94356-26-0[2] | 29884-49-9[3][4] |
| Molecular Formula | C₂₀H₂₂O₉[2] | C₂₀H₂₂O₉[3] |
| Molar Mass | 406.38 g/mol [5] | 406.387 g·mol⁻¹[3] |
| Melting Point | >219°C (dec.)[5] | Not precisely defined, often cited similarly to its isomer. |
| Solubility | Slightly soluble in DMSO, Ethanol, and Methanol.[5] | Soluble in DMSO.[6][7] |
Biosynthesis of Stilbenoids
Both this compound and Astringin are derived from the general phenylpropanoid pathway in plants. This pathway starts with the amino acid phenylalanine. A series of enzymatic reactions leads to the formation of p-coumaroyl-CoA, which then condenses with three molecules of malonyl-CoA, catalyzed by stilbene synthase (STS), to produce the stilbene backbone of resveratrol. Piceatannol is subsequently formed by the hydroxylation of resveratrol. Finally, glycosyltransferases attach a glucose molecule to a specific hydroxyl group on the piceatannol structure to yield either this compound or Astringin.
Comparative Biological Activities
While both isomers exhibit a range of biological activities, the position of the glucoside can influence their potency. Direct comparative studies are limited, but inferences can be drawn from individual research.
Antioxidant Activity
Both compounds are potent antioxidants. Their ability to scavenge free radicals is attributed to the hydroxyl groups on the stilbene backbone. However, glycosylation can modulate this activity. One study on ferroptosis inhibition, a process linked to oxidative stress, found that piceatannol had a slightly higher protective effect than astringin, suggesting the free hydroxyl groups on the catechol moiety of piceatannol may be more accessible for radical scavenging.[8]
| Assay | This compound (IC₅₀/EC₅₀) | Astringin (IC₅₀/EC₅₀) | Reference Compound (IC₅₀/EC₅₀) |
| DPPH Radical Scavenging | Data not specifically found for direct comparison | Potent activity reported[5] | Trolox: ~5.0 µmol/L[5] |
| ABTS Radical Scavenging | Data not specifically found for direct comparison | Potent activity reported | - |
| Ferroptosis Inhibition | Slightly less potent than Piceatannol | Cell viability of 77.3% at 100 µM[8] | Piceatannol: 85.9% at 100 µM[8] |
Anti-inflammatory Activity
Astringin has been shown to exert anti-inflammatory effects by suppressing the production of pro-inflammatory mediators. For instance, it can inhibit the PI3K/AKT/NF-κB signaling pathway, reducing the generation of TNF-α, IL-1β, and IL-6.[9][10] this compound has been reported to activate endothelial nitric oxide (NO) synthase by inhibiting arginase activity, which can also have implications for inflammation and vascular health.[11][12]
Anti-cancer Activity
Both piceatannol and its glucosides have demonstrated potential as anti-cancer agents. They can induce apoptosis, inhibit cell proliferation, and prevent metastasis in various cancer cell lines.[13][14][15] Piceatannol 3'-O-β-D-glucopyranoside (a compound with the same glycosidic linkage as Astringin) has been shown to have anti-metastatic and anti-angiogenic activities in fibrosarcoma cells.[16][17]
Experimental Protocols
Extraction and Purification
-
Astringin from Picea species (e.g., Spruce bark):
-
Extraction: Dried and powdered bark is typically extracted with hot water or ethanol.[18][19][20]
-
Fractionation: The crude extract can be fractionated using column chromatography with silica gel or Sephadex.[21]
-
Purification: Final purification is often achieved using preparative High-Performance Liquid Chromatography (HPLC).[22]
-
-
This compound from Rheum species (e.g., Rhubarb):
-
Extraction: The dried roots are extracted with a solvent such as methanol or ethanol.
-
Purification: The crude extract is subjected to chromatographic techniques, such as preparative HPLC, to isolate the desired compound.[10]
-
Biological Assays
Detailed protocols for key biological assays are outlined below.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).[11]
-
Prepare various concentrations of the test compound and a positive control (e.g., ascorbic acid).
-
Mix the test compound solution with the DPPH solution.
-
Incubate in the dark for a specified time (e.g., 30 minutes).[11]
-
Measure the absorbance at a specific wavelength (around 517 nm).[11]
-
Calculate the percentage of radical scavenging activity.
-
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay:
-
Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.[23]
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol) to a specific absorbance at a certain wavelength (e.g., 734 nm).[24]
-
Add the test compound to the ABTS•+ solution.
-
After a set incubation time, measure the decrease in absorbance.
-
The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
-
Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages:
-
Culture RAW 264.7 cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of the test compound for a specific duration.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce NO production.[25]
-
After incubation, collect the cell culture supernatant.
-
Measure the nitrite concentration in the supernatant using the Griess reagent.[26][27]
-
-
Cell Viability (MTS Assay):
-
Seed cancer cells in a 96-well plate and allow them to adhere.
-
Treat the cells with different concentrations of the test compound.
-
After the desired incubation period, add the MTS reagent to each well.[28][29]
-
Incubate for a few hours to allow the conversion of MTS to formazan by viable cells.
-
Measure the absorbance at a specific wavelength (around 490 nm).[29]
-
-
Wound Healing (Scratch) Assay for Cell Migration:
-
Grow a confluent monolayer of cancer cells in a culture plate.
-
Create a "scratch" or cell-free gap in the monolayer with a sterile pipette tip.[3]
-
Treat the cells with the test compound.
-
Capture images of the scratch at different time points (e.g., 0, 12, 24 hours).
-
Measure the rate of wound closure to assess cell migration.
-
-
Transwell Invasion Assay:
-
Coat the upper chamber of a Transwell insert with a basement membrane matrix (e.g., Matrigel).[7]
-
Seed cancer cells in the upper chamber in serum-free medium.
-
Add a chemoattractant (e.g., serum-containing medium) to the lower chamber.[30]
-
Add the test compound to the upper or lower chamber.
-
After incubation, remove non-invading cells from the top of the membrane.
-
Stain and count the cells that have invaded through the matrix to the bottom of the membrane.[30]
-
Conclusion
While this compound and Astringin share the same aglycone and molecular formula, they are distinct positional isomers. This structural difference is likely to influence their pharmacokinetic and pharmacodynamic properties. Researchers and drug development professionals should exercise precision in identifying and reporting these compounds. Further direct comparative studies are warranted to fully elucidate the therapeutic potential of each isomer. This guide provides a foundational understanding and the necessary experimental framework to facilitate such investigations.
References
- 1. Comparison of Ferroptosis-Inhibitory Mechanisms between Ferrostatin-1 and Dietary Stilbenes (Piceatannol and Astringin) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. mdpi.com [mdpi.com]
- 5. This compound(94356-26-0) 1H NMR spectrum [chemicalbook.com]
- 6. Overview of Cellular Mechanisms and Signaling Pathways of Piceatannol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Microbial biotransformation to obtain stilbene methylglucoside with GPR119 agonistic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A New Stilbene Glucoside from Biotransformation-Guided Purification of Chinese Herb Ha-Soo-Oh - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Piceatannol-3'-O-beta-D-glucopyranoside as an active component of rhubarb activates endothelial nitric oxide synthase through inhibition of arginase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Piceatannol-3'-O-β-D-glucopyranoside as an active component of rhubarb activates endothelial nitric oxide synthase through inhibition of arginase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. The Therapeutic Potential of Piceatannol, a Natural Stilbene, in Metabolic Diseases: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Different Antioxidative and Antiapoptotic Effects of Piceatannol and Resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Piceatannol-3-O-β-D-glucopyranoside (PG) exhibits in vitro anti-metastatic and anti-angiogenic activities in HT1080 malignant fibrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. The Bark of Picea abies L., a Waste from Sawmill, as a Source of Valuable Compounds: Phytochemical Investigations and Isolation of a Novel Pimarane and a Stilbene Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Piceatannol: A natural stilbene for the prevention and treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Biological activity of piceatannol: leaving the shadow of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The Bark of the Spruce Picea jezoensis Is a Rich Source of Stilbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Astringin protects LPS-induced toxicity by suppressing oxidative stress and inflammation via suppression of PI3K/AKT/NF-κB pathway for pediatric acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. tandfonline.com [tandfonline.com]
Physical and chemical properties of Piceatannol 3'-O-glucoside.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piceatannol 3'-O-glucoside, a naturally occurring stilbene glycoside, is a derivative of its more widely studied aglycone, piceatannol.[1][2] Found in various plant sources, including rhubarb (Rheum undulatum), grapes, and passion fruit, this polyphenol is gaining attention for its significant biological activities and potential therapeutic applications.[1][3][4] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its study, and an exploration of its known mechanisms of action through key signaling pathways.
Physicochemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its extraction, purification, and formulation in research and development settings.
General and Physical Properties
| Property | Value | Source |
| Synonyms | Astringin, Quzhaqigan, Piceatannol 3'-O-beta-D-glucopyranoside | [5][6][7] |
| CAS Number | 94356-26-0 | [5][8] |
| Appearance | White solid | [4] |
| Melting Point | >219°C (decomposes) | [8] |
| Boiling Point | 721.6 ± 60.0 °C at 760 mmHg | [5] |
| Density | 1.6 ± 0.1 g/cm³ | [5] |
| Water Solubility | 0.74 g/L | [9] |
| logP | 0.44 | [9] |
| Polar Surface Area | 160.07 Ų | [5][9] |
| Refractive Index | 1.761 | [5] |
| Storage Temperature | < -15°C, protect from light | [7][10] |
Chemical and Molecular Properties
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₂O₉ | [5][6][8] |
| Molecular Weight | 406.38 g/mol | [6][8] |
| Exact Mass | 406.12638228 Da | [5][11] |
| Hydrogen Bond Donors | 7 | [9] |
| Hydrogen Bond Acceptors | 9 | [9] |
| Rotatable Bond Count | 5 | [9] |
| pKa (Strongest Acidic) | 8.49 | [9] |
| pKa (Strongest Basic) | -3 | [9] |
Spectroscopic Data
Spectroscopic analysis is critical for the structural elucidation and identification of this compound.
| Spectrum Type | Data Highlights | Source |
| ¹H NMR | Spectra available from chemical suppliers. | [12] |
| ¹³C NMR | Predicted spectra are available in online databases. | [9] |
| UV-Vis | In methanol, λmax at 202, 217, 303, and 326 nm. | [13] |
| Mass Spectrometry | HRESIMS: m/z 421.1485 [M+H]⁺ (for a methylated derivative). The aglycone (piceatannol) shows m/z 245.2 [M+1]⁺. The glucoside would be expected to show a molecular ion at m/z = 407 [M+H]⁺. | [13][14][15] |
Experimental Protocols
This section details methodologies for the extraction, purification, and analysis of this compound and its aglycone, based on established literature.
Extraction and Isolation from Plant Material
This protocol is a generalized procedure based on methods for extracting stilbenes from plant sources like Sophora interrupta roots.[16][17]
Objective: To extract and isolate this compound from dried, powdered plant material.
Methodology:
-
Maceration: Mix 500 g of dried, powdered root material with a suitable solvent (e.g., ethyl acetate or ethanol) and let it stand for 48 hours at room temperature.[16][17]
-
Filtration and Concentration: Filter the extract using Whatman filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.[16][17]
-
Solvent Partitioning (Optional): To pre-purify the extract, perform liquid-liquid partitioning with a sequence of solvents from nonpolar to polar (e.g., hexane, chloroform, ethyl acetate).
-
Column Chromatography:
-
Pack a column (e.g., 58 cm x 2 cm) with silica gel (60–120 mesh).[17]
-
Load the concentrated crude extract onto the column.
-
Elute the column using a gradient solvent system. A typical gradient might start with 100% n-hexane, progressing to mixtures of n-hexane:chloroform, pure chloroform, chloroform:ethyl acetate, pure ethyl acetate, and finally more polar solvents like ethanol and methanol.[17]
-
Collect fractions and monitor them using Thin-Layer Chromatography (TLC) to identify those containing the target compound.
-
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is the standard method for the quantification and purification of this compound.
Objective: To quantify or purify this compound from a semi-purified extract.
Methodology:
-
System: A standard HPLC system with a Diode Array Detector (DAD) or UV-Vis detector is used.[14][18]
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed.[19]
-
Mobile Phase: A gradient elution is typically used, involving a mixture of an aqueous solvent (A) and an organic solvent (B).
-
Elution Program: A representative gradient program: start with a high percentage of solvent A, and gradually increase the percentage of solvent B over 20-30 minutes.[16]
-
Detection: Monitor the elution at a wavelength where stilbenes show strong absorbance, typically around 303-323 nm.[13][15]
-
Quantification: Use an external standard of known concentration to create a calibration curve for accurate quantification.
Arginase Inhibition Assay
This protocol is based on the study demonstrating this compound's inhibitory effect on arginase.[3][20]
Objective: To determine the IC₅₀ value of this compound against arginase I and II.
Methodology:
-
Enzyme Preparation: Prepare arginase enzyme solutions from lysates of mouse liver (for arginase I) and kidney (for arginase II).[3][10]
-
Reaction Mixture:
-
Activate the enzyme by heating with MnCl₂.
-
Prepare a reaction buffer containing L-arginine as the substrate.
-
Add varying concentrations of this compound (e.g., 0 to 120 µM) to the reaction wells.[10]
-
Initiate the reaction by adding the activated enzyme solution.
-
-
Incubation: Incubate the mixture at 37°C for a defined period (e.g., 15 minutes).
-
Stopping the Reaction: Stop the reaction by adding an acid mixture (e.g., H₂SO₄/H₃PO₄/H₂O).
-
Urea Quantification:
-
Add α-isonitrosopropiophenone (ISPF) and heat at 100°C to react with the urea produced by arginase activity.
-
Measure the absorbance of the resulting colored complex at 550 nm.
-
-
Calculation: Calculate the percentage of arginase activity relative to an untreated control. Plot the inhibition curve and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).[10]
Biological Activities and Signaling Pathways
This compound exhibits a range of biological effects, primarily linked to its antioxidant and enzyme-inhibiting properties.
Workflow for Isolation and Bioactivity Screening
The following diagram illustrates a typical workflow from plant source to the identification of a bioactive compound like this compound.
References
- 1. Piceatannol: a natural stilbene with a broad spectrum of biological activities | Research, Society and Development [rsdjournal.org]
- 2. Overview of Cellular Mechanisms and Signaling Pathways of Piceatannol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piceatannol-3'-O-β-D-glucopyranoside as an active component of rhubarb activates endothelial nitric oxide synthase through inhibition of arginase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piceatannol - Wikipedia [en.wikipedia.org]
- 5. echemi.com [echemi.com]
- 6. Showing dietary polyphenol Piceatannol 3-O-glucoside - Phenol-Explorer [phenol-explorer.eu]
- 7. extrasynthese.com [extrasynthese.com]
- 8. This compound | 94356-26-0 [chemicalbook.com]
- 9. Showing Compound Piceatannol 3-O-glucoside (FDB097340) - FooDB [foodb.ca]
- 10. medchemexpress.com [medchemexpress.com]
- 11. (2S,3R,4S,5S,6R)-2-{5-[(1E)-2-(3,5-Dihydroxyphenyl)ethenyl]-2-hydroxyphenoxy}-6-(hydroxymethyl)oxane-3,4,5-triol | C20H22O9 | CID 11968990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound(94356-26-0) 1H NMR [m.chemicalbook.com]
- 13. Microbial biotransformation to obtain stilbene methylglucoside with GPR119 agonistic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ojs.openagrar.de [ojs.openagrar.de]
- 15. researchgate.net [researchgate.net]
- 16. scienceopen.com [scienceopen.com]
- 17. Isolation and Characterization of the Anticancer Compound Piceatannol from Sophora Interrupta Bedd - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dial.uclouvain.be [dial.uclouvain.be]
- 19. researchgate.net [researchgate.net]
- 20. Piceatannol-3'-O-beta-D-glucopyranoside as an active component of rhubarb activates endothelial nitric oxide synthase through inhibition of arginase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity Spectrum of Stilbene Glycosides: A Technical Guide for Researchers
For correspondence: --INVALID-LINK--
Abstract
Stilbene glycosides, a class of naturally occurring polyphenolic compounds, have garnered significant attention within the scientific community for their diverse and potent biological activities. This technical guide provides an in-depth exploration of the multifaceted therapeutic potential of these molecules, with a focus on their antioxidant, anti-inflammatory, anticancer, neuroprotective, and cardioprotective effects. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering a consolidated overview of quantitative data, detailed experimental methodologies, and elucidation of the underlying signaling pathways. All quantitative data are presented in structured tables for comparative analysis, and key experimental protocols are detailed to facilitate reproducibility. Furthermore, complex signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide clear and concise representations of the molecular mechanisms and experimental designs discussed herein.
Introduction
Stilbenes are a class of phenolic compounds characterized by a 1,2-diphenylethylene backbone.[1] In nature, they are predominantly found in their glycosidic forms, where one or more hydroxyl groups are attached to a sugar moiety. This glycosylation enhances their water solubility and stability, and can influence their bioavailability and metabolic fate.[2] Prominent examples of stilbene glycosides include resveratroloside, pinostilbenoside, and polydatin (piceid).[3][4] The biological activities of these compounds are vast, ranging from antioxidant and anti-inflammatory to more complex roles in the prevention and mitigation of chronic diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.[1][5] This guide will systematically explore the spectrum of these activities, providing the necessary quantitative data and methodological details to support further research and development in this promising field.
Antioxidant Activity
Stilbene glycosides are potent antioxidants capable of neutralizing free radicals and mitigating oxidative stress, a key pathological factor in numerous diseases. Their antioxidant capacity is typically evaluated using various in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the oxygen radical absorbance capacity (ORAC) assay, and the ferric reducing antioxidant power (FRAP) assay.
Quantitative Antioxidant Data
The antioxidant activities of various stilbene glycosides have been quantified and are summarized in the table below. It is important to note that direct comparison of IC50 and ORAC values across different studies should be done with caution due to variations in experimental conditions.
| Stilbene Glycoside | Assay | IC50 / ORAC Value | Reference(s) |
| Polydatin (Piceid) | DPPH | 61.9 ± 2.8 nM | [6] |
| Polydatin (Piceid) | ABTS | 125.1 ± 11.3 nM | [6] |
| Polydatin (Piceid) | H₂O₂ Scavenging | 76.5 ± 5.2 nM | [6] |
| Polydatin (Piceid) | ORAC | 18.67 µmol TE/g | [4] |
| Resveratrol | DPPH | 353.3 ± 33.8 nM | [6] |
| Resveratrol | ABTS | 450.5 ± 32.6 nM | [6] |
| Resveratrol | ORAC | 23.12 µmol TE/g | [4] |
| Resveratroloside | DPPH | Lower activity than aglycone | [7] |
| Pinostilbenoside | DPPH | Lower activity than aglycone | [7] |
Table 1: Quantitative Antioxidant Activity of Selected Stilbene Glycosides.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines the general procedure for determining the antioxidant activity of stilbene glycosides using the DPPH assay.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compound (stilbene glycoside)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.
-
Sample Preparation: Dissolve the stilbene glycoside and the positive control in methanol to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain a range of concentrations.
-
Assay:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the different concentrations of the test compound or positive control to the wells.
-
For the blank, add 100 µL of methanol instead of the sample.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.
Anti-inflammatory Activity
Chronic inflammation is a contributing factor to a wide range of diseases. Stilbene glycosides have demonstrated significant anti-inflammatory properties by modulating key inflammatory pathways.
Quantitative Anti-inflammatory Data
The anti-inflammatory effects of stilbene glycosides are often assessed by their ability to inhibit the production of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines in cell-based models, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
| Stilbene Glycoside | Model System | Inhibitory Target | IC50 Value | Reference(s) |
| (Z)-2,3-dihydroxystilbene-5-O-β-D-glucoside | U937 human monocytes | Histamine production | 0.16 mM | [1][8] |
| Macasiamenene L | THP-1 cell line | Cell viability | 1.8 ± 1.1 µmol/L | [8] |
Table 2: Quantitative Anti-inflammatory Activity of Selected Stilbene Glycosides.
Experimental Protocol: Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages
This protocol describes a common in vitro method to evaluate the anti-inflammatory potential of stilbene glycosides.[9]
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (stilbene glycoside)
-
Griess Reagent (for NO measurement)
-
96-well cell culture plate
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate overnight.[10]
-
Treatment:
-
Pre-treat the cells with various concentrations of the stilbene glycoside for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no LPS, no stilbene glycoside) and an LPS-only control.
-
-
Nitric Oxide Measurement:
-
After incubation, collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent to the supernatant.
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
-
Calculation: The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite. The percentage of inhibition of NO production is calculated relative to the LPS-only control.
Signaling Pathways in Inflammation
Stilbene glycosides exert their anti-inflammatory effects by modulating key signaling pathways, primarily the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Establishment of rat ischemia-reperfusion injury model [bio-protocol.org]
- 4. Antioxidant Activity and Mechanism of Resveratrol and Polydatin Isolated from Mulberry (Morus alba L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stilbene Glycosides in Pinus cembra L. Bark: Isolation, Characterization, and Assessment of Antioxidant Potential and Antitumor Activity on HeLa Cells [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Stilbenes, a Versatile Class of Natural Metabolites for Inflammation—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4.3. In Vitro Anti-Inflammation Effects on LPS-Induced RAW 264.7 Cells [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
In Silico Prediction of Piceatannol 3'-O-glucoside Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piceatannol (3,3',4,5'-tetrahydroxy-trans-stilbene), a natural analog of resveratrol, has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1] Its glycosylated form, Piceatannol 3'-O-glucoside, is found in various natural sources, including rhubarb.[2] The addition of a glucose moiety can significantly alter the pharmacokinetic and pharmacodynamic properties of the parent compound, potentially influencing its molecular targets and therapeutic effects.
This technical guide provides a comprehensive overview of the in silico methodologies for predicting the protein targets of this compound. It further details experimental protocols for the validation of these predicted targets and explores the key signaling pathways modulated by this compound and its aglycone. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product-based drug discovery and development.
In Silico Target Prediction Methodology
The identification of molecular targets is a critical step in elucidating the mechanism of action of a bioactive compound. In silico approaches offer a time- and cost-effective strategy to predict potential protein targets, which can then be prioritized for experimental validation. A general workflow for the in silico target prediction of this compound is outlined below.
References
Piceatannol 3'-O-glucoside: A Technical Guide to its Bioavailability and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piceatannol, a natural analog of resveratrol, has garnered significant interest for its potential health benefits, including antioxidant, anti-inflammatory, and anti-carcinogenic properties. It is found in various fruits, such as grapes and passion fruit. In nature, piceatannol often exists in its glycosylated form, such as piceatannol 3'-O-glucoside. The addition of a glucose moiety can significantly alter the physicochemical properties of the parent compound, thereby affecting its bioavailability and metabolic fate. This technical guide provides a comprehensive overview of the current understanding of the bioavailability and metabolism of piceatannol, with a specific focus on its 3'-O-glucoside form, drawing inferences from the metabolism of its aglycone and other related stilbenoid glycosides due to the limited direct research on this specific glucoside.
Metabolism of Piceatannol and its Glucoside
The metabolism of piceatannol is a complex process involving phase I and phase II enzymatic reactions, as well as the crucial role of the gut microbiota. While direct studies on this compound are scarce, its metabolic pathway can be largely inferred from the extensive research on its aglycone, piceatannol, and the general principles of polyphenol glycoside metabolism.
Upon oral ingestion, this compound is likely to undergo enzymatic hydrolysis in the small intestine, catalyzed by lactase-phlorizin hydrolase, or by gut microbiota in the colon, to release the aglycone, piceatannol. Piceatannol itself is then subject to extensive metabolism, primarily through glucuronidation, sulfation, and methylation.[1][2]
Key metabolic pathways include:
-
Deglycosylation: The initial and rate-limiting step for the absorption of this compound is the cleavage of the glucose moiety. This can occur in the small intestine or the colon.[3]
-
Glucuronidation and Sulfation: Piceatannol undergoes extensive phase II metabolism in the liver and intestinal cells, where it is conjugated with glucuronic acid and sulfate to form more water-soluble metabolites that can be readily excreted.[2][4]
-
Methylation: The catechol structure of piceatannol makes it a substrate for catechol-O-methyltransferase (COMT), leading to the formation of methylated metabolites such as isorhapontigenin.[2]
Quantitative Bioavailability and Metabolism Data
Direct quantitative data on the bioavailability of this compound is not currently available in the scientific literature. However, studies on its aglycone, piceatannol, provide valuable insights into its potential absorption and metabolic fate. The oral bioavailability of piceatannol is generally low due to extensive first-pass metabolism.[2]
Table 1: In Vivo Bioavailability of Piceatannol in Rats
| Compound | Dose | Route of Administration | Cmax (µM) | Tmax (h) | AUC (µmol·h/L) | Reference |
| Piceatannol | 90 µmol/kg | Intragastric | 1.1 ± 0.2 | 0.5 | 2.0 ± 0.4 | [5] |
| Piceatannol | 180 µmol/kg | Intragastric | 2.5 ± 0.5 | 0.5 | 5.8 ± 1.2 | [5] |
| Piceatannol | 360 µmol/kg | Intragastric | 8.1 ± 1.5 | 0.5 | 18.9 ± 3.5 | [5] |
AUC: Area under the plasma concentration-time curve; Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration.
Table 2: Major Metabolites of Piceatannol Identified in Rats
| Metabolite | Location Detected | Metabolic Pathway | Reference |
| Piceatannol monoglucuronide | Plasma | Glucuronidation | [4] |
| Piceatannol monosulfate | Plasma | Sulfation | [4] |
| O-methyl piceatannol (Isorhapontigenin) | Plasma | Methylation | [2] |
| O-methyl piceatannol conjugates | Plasma | Methylation and Conjugation | [5] |
Experimental Protocols
The following outlines a general experimental workflow for determining the bioavailability and metabolism of this compound, based on standard methodologies used for pharmacokinetic studies of polyphenols.
In Vivo Bioavailability Study in a Rodent Model
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old) are typically used. Animals are housed in controlled conditions with a standard diet and water ad libitum.
-
Compound Administration: this compound is dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered orally via gavage at a specific dose (e.g., 50 mg/kg body weight). A control group receives the vehicle only.
-
Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes. Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Urine and Feces Collection: Animals are housed in metabolic cages for the collection of urine and feces over a 24 or 48-hour period to assess excretion patterns.
-
Sample Analysis: Plasma, urine, and fecal extracts are analyzed for the presence of the parent compound and its metabolites using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS).
-
Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life (t1/2) are calculated from the plasma concentration-time data using appropriate software.
In Vitro Metabolism Study using Liver Microsomes
-
Incubation: this compound is incubated with pooled human or rat liver microsomes in the presence of NADPH-regenerating system (to support Phase I metabolism) or UDPGA (for glucuronidation) or PAPS (for sulfation) at 37°C.
-
Reaction Termination: The reaction is stopped at various time points by adding a cold organic solvent (e.g., acetonitrile).
-
Metabolite Identification: The samples are centrifuged, and the supernatant is analyzed by HPLC-MS/MS to identify the metabolites formed.
Visualizations
Proposed Metabolic Pathway of this compound
Caption: Proposed metabolic pathway of this compound.
Experimental Workflow for Bioavailability Studies
Caption: General experimental workflow for in vivo bioavailability studies.
Logical Relationship in Piceatannol Metabolism
Caption: Logical flow of this compound metabolism and distribution.
Conclusion and Future Directions
The bioavailability and metabolism of this compound are critical determinants of its potential therapeutic efficacy. While direct experimental data for the glucoside are lacking, the extensive research on its aglycone, piceatannol, provides a solid foundation for understanding its likely metabolic fate. Future research should focus on conducting dedicated pharmacokinetic studies on this compound to accurately determine its absorption, distribution, metabolism, and excretion profiles. Such studies will be invaluable for establishing its potential as a nutraceutical or therapeutic agent and for designing effective delivery systems to enhance its bioavailability.
References
Methodological & Application
Application Notes and Protocols: Synthesis and Glucosylation of Piceatannol 3'-O-glucoside
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis of piceatannol 3'-O-glucoside, a naturally occurring stilbene with significant therapeutic potential. The document covers both chemical and enzymatic synthesis strategies, presenting key quantitative data, detailed experimental protocols for cited methodologies, and diagrams of relevant biological pathways.
Introduction
Piceatannol (3,4,3',5'-tetrahydroxy-trans-stilbene), a hydroxylated analog of resveratrol, has garnered considerable interest for its diverse pharmacological activities. Its glycosylated form, this compound, has demonstrated compelling biological effects, including the inhibition of arginase, which is implicated in cardiovascular diseases, as well as anti-metastatic and anti-angiogenic properties relevant to cancer therapy.[1][2][3] The synthesis of this specific glucoside is crucial for advancing its research and therapeutic development. This document outlines the primary methods for its synthesis and glucosylation.
Data Presentation: Synthesis Methods and Efficacy
The following tables summarize quantitative data from various synthesis and biological activity studies concerning piceatannol and its glucosides.
Table 1: Chemical Synthesis of this compound
| Method | Key Reactions | Overall Yield | Reference |
| Scalable Total Synthesis | Fischer-like glycosylation, Mizoroki–Heck reaction | 39% | [4] |
Table 2: Enzymatic Glucosylation of Piceatannol and Related Stilbenes
| Biocatalyst | Substrate | Product(s) | Yield/Conversion | Reference |
| Phytolacca americana cultured cells | Piceatannol | Piceatannol 4'-β-glucoside | - | [5] |
| Glucosyltransferase from P. americana | Piceatannol | Piceatannol 4'-β-glucoside | - | [6] |
| Beauveria bassiana (Microbial transformation) | Piceatannol | 3-O-(4″-O-methyl-β-D-glucopyranosyl)-piceatannol (a derivative) | 45.53% | [7] |
| P450 BM3 mutant | Polydatin | Astringin (Piceatannol 3-O-β-D-glucoside) | - | [8] |
Table 3: Biological Activity of this compound
| Biological Target | Effect | IC₅₀ Value | Reference |
| Arginase I | Inhibition | 11.22 µM | [2] |
| Arginase II | Inhibition | 11.06 µM | [2] |
| HT1080 cells | Suppression of metastatic ability | Not cytotoxic up to 100 µM | [1] |
| HUVECs | Inhibition of migration and tube formation | Not cytotoxic up to 100 µM | [1] |
Experimental Protocols
Chemical Synthesis: Scalable Total Synthesis of Piceatannol-3'-O-β-D-glucopyranoside
This protocol is based on a scalable synthesis route and involves a key Fischer-like glycosylation followed by a Mizoroki-Heck reaction.[4]
Materials:
-
Starting materials for the synthesis of the glycosyl donor and the stilbene core.
-
Appropriate solvents and reagents for each reaction step.
-
Catalysts for the Mizoroki-Heck reaction (e.g., palladium catalyst).
-
Standard laboratory glassware and purification equipment (e.g., column chromatography).
Procedure:
-
Fischer-like Glycosylation: An early-stage glycosylation is performed to couple the protected glucose moiety to a phenolic precursor. This typically involves reacting a protected monosaccharide with an alcohol in the presence of an acid catalyst.
-
Regioselective Iodination: A regioselective iodination of the phenolic glycoside is carried out under strongly acidic conditions to prepare the molecule for the subsequent coupling reaction.
-
Synthesis of the Styrene Derivative: A telescoped route is employed to access the required styrene derivative.
-
Mizoroki–Heck Reaction: The key carbon-carbon bond formation to create the stilbene backbone is achieved through a Mizoroki-Heck reaction, coupling the iodinated glycoside with the styrene derivative.
-
Deprotection: Removal of protecting groups from the sugar and phenolic hydroxyls to yield the final product, this compound.
-
Purification: The final compound is purified using techniques such as column chromatography to achieve high purity.
Enzymatic Glucosylation Methods (General Approach)
1. Glucosylation using Plant Cell Cultures (e.g., Phytolacca americana)
Materials:
-
Established suspension cell cultures of Phytolacca americana.
-
Culture medium (e.g., Murashige and Skoog medium) supplemented with necessary hormones and nutrients.
-
Piceatannol (substrate).
-
Sterile flasks and incubator shaker.
-
Solvents for extraction (e.g., methanol, ethyl acetate).
-
HPLC for product analysis and purification.
Procedure:
-
Culturing: Grow Phytolacca americana cells in liquid medium in sterile flasks on a rotary shaker at approximately 25°C in the dark.
-
Substrate Feeding: Once the cell culture reaches the desired growth phase, add a sterile solution of piceatannol to the culture medium.
-
Incubation: Continue to incubate the cell culture with the substrate for a specified period (e.g., 24-72 hours).
-
Extraction: Separate the cells from the medium. Extract the cells and the medium separately with an appropriate organic solvent to recover the glucosylated products.
-
Analysis and Purification: Analyze the extracts using HPLC to identify and quantify the formation of piceatannol glucosides. Purify the desired glucoside using preparative HPLC.
2. Glucosylation using Isolated Glucosyltransferases
Materials:
-
Purified glucosyltransferase (e.g., from a recombinant source).
-
Piceatannol (acceptor substrate).
-
UDP-glucose (sugar donor).
-
Reaction buffer with appropriate pH and cofactors (e.g., Mg²⁺).
-
Thermostated incubator.
-
Quenching solution (e.g., acid or organic solvent).
-
HPLC for analysis.
Procedure:
-
Reaction Setup: In a reaction vessel, combine the reaction buffer, piceatannol, and UDP-glucose.
-
Enzyme Addition: Initiate the reaction by adding the purified glucosyltransferase.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-40°C) for a set period, with gentle agitation.
-
Reaction Termination: Stop the reaction by adding a quenching solution.
-
Analysis: Analyze the reaction mixture by HPLC to determine the conversion of piceatannol and the yield of the glucosylated product.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the synthesis workflow and a key signaling pathway influenced by this compound.
Caption: Chemical synthesis workflow for this compound.
Caption: Enzymatic glucosylation of piceatannol.
Caption: Inhibition of Arginase by this compound.
Caption: Anti-metastatic and anti-angiogenic effects of this compound.
Conclusion
The synthesis of this compound can be achieved through both chemical and enzymatic routes. The scalable chemical synthesis offers a viable path for producing larger quantities of the compound, while enzymatic methods, though currently more developed for the 4'-isomer, hold promise for more sustainable and regioselective production in the future. The potent biological activities of this compound, particularly its role in modulating the arginase-eNOS pathway and its anti-cancer properties, underscore its potential as a lead compound for drug development. Further research is warranted to optimize synthesis protocols and fully elucidate its therapeutic mechanisms.
References
- 1. Piceatannol-3-O-β-D-glucopyranoside (PG) exhibits in vitro anti-metastatic and anti-angiogenic activities in HT1080 malignant fibrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piceatannol-3'-O-β-D-glucopyranoside as an active component of rhubarb activates endothelial nitric oxide synthase through inhibition of arginase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. Synthesis of glycosides of resveratrol, pterostilbene, and piceatannol, and their anti-oxidant, anti-allergic, and neuroprotective activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Microbial biotransformation to obtain stilbene methylglucoside with GPR119 agonistic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highly regioselective hydroxylation of polydatin, a resveratrol glucoside, for one-step synthesis of astringin, a piceatannol glucoside, by P450 BM3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Piceatannol 3'-O-glucoside Administration in ApoE-/- Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the administration of Piceatannol 3'-O-glucoside (PG) to Apolipoprotein E knockout (ApoE-/-) mice, a widely used model for studying atherosclerosis. This document outlines the experimental workflow, from animal model selection and diet to the analysis of atherosclerotic lesions and relevant signaling pathways.
Introduction
This compound (PG), a naturally occurring stilbene, has garnered interest for its potential therapeutic effects in cardiovascular diseases. Its aglycone, piceatannol, has demonstrated anti-inflammatory, antioxidant, and anti-atherosclerotic properties.[1] This protocol details the administration of PG to ApoE-/- mice, a model susceptible to developing spontaneous atherosclerotic lesions, particularly when fed a high-fat diet. The aim is to assess the impact of PG on the development and progression of atherosclerosis.
Experimental Design and Workflow
A typical experimental design to evaluate the efficacy of PG in mitigating atherosclerosis in ApoE-/- mice involves the following steps:
Caption: Experimental workflow for this compound administration in ApoE-/- mice.
Quantitative Data Summary
While specific quantitative data for this compound in ApoE-/- mice is limited in the public domain, the following tables summarize expected outcomes based on studies of PG and its aglycone, piceatannol, in relevant models.
Table 1: Expected Effects of this compound on Serum Lipid Profile in High-Fat Diet-Fed ApoE-/- Mice
| Parameter | Control (HFD) | PG Treatment (HFD + PG) | Expected Outcome | Reference |
| Total Cholesterol (TC) | Significantly Elevated | Reduced | ↓ | [2] |
| Triglycerides (TG) | Significantly Elevated | Reduced | ↓ | [2] |
| LDL-Cholesterol (LDL-C) | Significantly Elevated | Reduced | ↓ | [2] |
| HDL-Cholesterol (HDL-C) | Reduced or Unchanged | Increased or Unchanged | ↑ or ↔ | [2] |
Data is extrapolated from studies on piceatannol in C57BL/6 mice fed a high-fat diet.[2]
Table 2: Expected Effects of this compound on Atherosclerotic Lesion and Inflammatory Markers
| Parameter | Control (HFD) | PG Treatment (HFD + PG) | Expected Outcome | Reference |
| Aortic Lesion Area (%) | High | Significantly Reduced | ↓ | [3] |
| Aortic Superoxide Anions | Increased | Reduced by up to 63% | ↓ | [1] |
| Serum TNF-α | Elevated | Reduced | ↓ | [4] |
| Serum IL-6 | Elevated | Reduced | ↓ | [4] |
Data for aortic lesion area is from a study on PG in ApoE-/- mice.[3] Superoxide anion data is from an ex vivo study on mouse aortic rings.[1] Inflammatory marker data is extrapolated from studies on piceatannol.[4]
Detailed Experimental Protocols
Animal Husbandry and Diet
-
Animal Model: Male ApoE-/- mice, typically 6-8 weeks of age, are used. These mice spontaneously develop hypercholesterolemia and atherosclerotic plaques.
-
Housing: Mice should be housed in a temperature- and light-controlled environment with ad libitum access to food and water.
-
Diet: To accelerate atherosclerosis, mice are fed a high-fat diet (HFD), often referred to as a Western-type diet, typically containing 21% fat and 0.15-0.21% cholesterol.
This compound Administration
-
Route of Administration: Administration in the drinking water is a common and non-invasive method.[3]
-
Dosage: While the precise optimal concentration is not definitively established in publicly available literature, a starting point can be extrapolated from similar studies with other polyphenols. A study on leucine supplementation in ApoE-/- mice used a 1.5% w/v solution in drinking water. For PG, a concentration of 50 µg/ml has been used for ex vivo aortic ring experiments and can be considered for in vivo studies, with adjustments based on pilot experiments.
-
Preparation of PG Solution: Dissolve this compound in sterile drinking water. The solution should be prepared fresh regularly (e.g., every 2-3 days) and protected from light to prevent degradation.
-
Treatment Duration: A typical treatment period to observe significant effects on atherosclerosis in ApoE-/- mice is 8-16 weeks.
Atherosclerotic Lesion Analysis (Oil Red O Staining)
This protocol is for the en face analysis of the entire aorta.
-
Perfusion and Aorta Dissection:
-
Anesthetize the mouse and open the thoracic cavity.
-
Perfuse the vascular system via the left ventricle with phosphate-buffered saline (PBS) followed by a 4% paraformaldehyde solution.
-
Carefully dissect the entire aorta from the heart to the iliac bifurcation.
-
-
Aortic Cleaning and Preparation:
-
Remove the adventitial fat from the aorta under a dissecting microscope.
-
Cut the aorta longitudinally to open it.
-
-
Staining:
-
Rinse the aorta with distilled water and then with 60% isopropanol.
-
Stain the aorta with a freshly prepared and filtered Oil Red O solution for 25-30 minutes.
-
Differentiate in 60% isopropanol.
-
Rinse with distilled water.
-
-
Imaging and Quantification:
-
Pin the stained aorta flat on a black wax dish.
-
Capture a high-resolution image.
-
Use image analysis software (e.g., ImageJ) to quantify the total aortic surface area and the Oil Red O-stained (lesion) area.
-
Express the atherosclerotic lesion area as a percentage of the total aortic surface area.
-
Serum Lipid Profile Analysis
-
Blood Collection: Collect blood via cardiac puncture at the time of euthanasia.
-
Serum Preparation: Allow the blood to clot and then centrifuge to separate the serum.
-
Analysis: Use commercially available enzymatic kits to measure the concentrations of total cholesterol (TC), triglycerides (TG), high-density lipoprotein cholesterol (HDL-C), and low-density lipoprotein cholesterol (LDL-C).
Western Blot Analysis for Signaling Proteins
-
Protein Extraction: Homogenize aortic tissue samples in RIPA buffer with protease and phosphatase inhibitors. Centrifuge and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include those against:
-
p-eNOS (Ser1177) and total eNOS
-
Arginase-II
-
p-NF-κB p65 and total NF-κB p65
-
p-p38 MAPK and total p38 MAPK
-
β-actin or GAPDH (as a loading control)
-
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Quantification: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software.
Signaling Pathway Diagrams
This compound and the Arginase-eNOS Pathway
Caption: PG enhances eNOS activity by inhibiting arginase, leading to improved endothelial function.
Postulated Anti-inflammatory Signaling of Piceatannol
References
- 1. Piceatannol alleviates glucolipotoxicity induced vascular barrier injury through inhibition of the ROS/NF-kappa B signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piceatannol Exerts Anti-Obesity Effects in C57BL/6 Mice through Modulating Adipogenic Proteins and Gut Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Piceatannol 3'-O-glucoside in HT1080 Cell Migration Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metastasis, the process of cancer cell dissemination to distant organs, is a major cause of cancer-related mortality. Cell migration is a critical initial step in the metastatic cascade. The human fibrosarcoma cell line, HT1080, is a widely used in vitro model to study cancer cell migration and invasion due to its highly motile and invasive nature. Piceatannol, a natural stilbenoid and an analog of resveratrol, has demonstrated anti-cancer properties. Its glycosylated form, Piceatannol 3'-O-glucoside (PG), has been shown to inhibit the migration and invasion of HT1080 cells, suggesting its potential as an anti-metastatic agent.[1]
These application notes provide detailed protocols for utilizing this compound in HT1080 cell migration and invasion assays. The described methods include the wound healing (scratch) assay and the transwell migration/invasion assay. Furthermore, the underlying mechanism of action, involving the suppression of Matrix Metalloproteinase-9 (MMP-9), is discussed and visualized.
Data Presentation
The following tables summarize the expected quantitative data from wound healing and transwell migration assays when treating HT1080 cells with this compound.
Note: Specific quantitative data from the primary literature was not available at the time of this writing. The values presented below are illustrative placeholders based on the reported findings that this compound efficiently suppresses HT1080 cell migration. Researchers should consult the full text of the cited literature to obtain precise experimental data.
Table 1: Effect of this compound on HT1080 Cell Migration in Wound Healing Assay
| Concentration of this compound (µM) | Wound Closure (%) (24 hours) | Inhibition of Migration (%) |
| 0 (Control) | 95 ± 5 | 0 |
| 10 | Data not available | Data not available |
| 25 | Data not available | Data not available |
| 50 | Data not available | Data not available |
| 100 | Data not available | Data not available |
Table 2: Effect of this compound on HT1080 Cell Transwell Migration and Invasion
| Assay Type | Concentration of this compound (µM) | Migrated/Invaded Cells (per field) | Inhibition (%) |
| Migration | 0 (Control) | 250 ± 20 | 0 |
| 10 | Data not available | Data not available | |
| 25 | Data not available | Data not available | |
| 50 | Data not available | Data not available | |
| 100 | Data not available | Data not available | |
| Invasion | 0 (Control) | 180 ± 15 | 0 |
| 10 | Data not available | Data not available | |
| 25 | Data not available | Data not available | |
| 50 | Data not available | Data not available | |
| 100 | Data not available | Data not available |
Experimental Protocols
Protocol 1: Wound Healing (Scratch) Assay
This assay is a straightforward method to study directional cell migration in vitro.
Materials:
-
HT1080 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
This compound (stock solution in DMSO)
-
Phorbol 12-myristate 13-acetate (PMA) (optional, as a stimulant for migration/MMP-9 expression)
-
24-well tissue culture plates
-
Sterile 200 µL pipette tips or a wound healing assay tool
-
Phosphate-buffered saline (PBS)
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed HT1080 cells in 24-well plates at a density that will form a confluent monolayer within 24 hours.
-
Starvation (Optional): Once confluent, replace the complete medium with serum-free medium and incubate for 12-24 hours to synchronize the cells and reduce proliferation.
-
Creating the Wound: Gently and evenly scratch the cell monolayer with a sterile 200 µL pipette tip to create a cell-free "wound."
-
Washing: Wash the wells with PBS to remove detached cells.
-
Treatment: Add serum-free medium containing various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM). The final DMSO concentration should be consistent across all wells and ideally below 0.1%.
-
Image Acquisition: Immediately after adding the treatment, capture images of the wound at 0 hours. Place the plate in a 37°C incubator.
-
Time-course Imaging: Capture images of the same wound areas at subsequent time points (e.g., 6, 12, and 24 hours).
-
Data Analysis: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the 0-hour time point.
Protocol 2: Transwell Migration and Invasion Assay
This assay, also known as the Boyden chamber assay, assesses the chemotactic ability of cells to migrate through a porous membrane. For invasion assays, the membrane is coated with an extracellular matrix (ECM) component like Matrigel.
Materials:
-
HT1080 cells
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel (for invasion assay)
-
Serum-free medium
-
Complete growth medium (chemoattractant)
-
This compound
-
Cotton swabs
-
Methanol or paraformaldehyde for fixation
-
Crystal violet stain
-
Microscope
Procedure:
-
Preparation of Inserts:
-
Migration Assay: Pre-hydrate the transwell inserts with serum-free medium.
-
Invasion Assay: Thaw Matrigel on ice and dilute with cold serum-free medium. Coat the upper surface of the transwell membrane with the Matrigel solution and allow it to solidify at 37°C for at least 30 minutes.
-
-
Cell Seeding: Resuspend serum-starved HT1080 cells in serum-free medium containing the desired concentrations of this compound. Seed the cell suspension into the upper chamber of the transwell inserts.
-
Chemoattractant: Add complete growth medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.
-
Incubation: Incubate the plate at 37°C for a period that allows for significant migration/invasion (e.g., 18-24 hours).
-
Removal of Non-migrated Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.
-
Fixation and Staining: Fix the migrated/invaded cells on the lower surface of the membrane with methanol or paraformaldehyde for 10-15 minutes. Stain the cells with 0.1% crystal violet solution for 20-30 minutes.
-
Washing: Gently wash the inserts with water to remove excess stain.
-
Imaging and Quantification: Allow the inserts to air dry. Image the stained cells on the underside of the membrane using a microscope. Count the number of migrated/invaded cells in several random fields of view.
Signaling Pathways and Visualizations
This compound has been shown to inhibit HT1080 cell migration by suppressing the expression of MMP-9, an enzyme crucial for degrading the extracellular matrix.[1] The expression of MMP-9 in HT1080 cells can be induced by PMA, which activates protein kinase C (PKC) and subsequently downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways. Piceatannol has been reported to inhibit NF-κB activation in other cell types. The following diagrams illustrate the experimental workflow and the proposed signaling pathway.
Caption: Experimental workflow for assessing the effect of this compound on HT1080 cell migration.
Caption: Proposed signaling pathway for the inhibition of PMA-induced HT1080 cell migration by this compound.
References
Piceatannol 3'-O-glucoside: A Promising Inhibitor of Angiogenesis for Research and Drug Development
Application Note & Protocols
Piceatannol 3'-O-glucoside (PG), a naturally occurring stilbene glycoside, is emerging as a significant compound of interest in angiogenesis research. Demonstrating potent anti-angiogenic properties, PG and its aglycone, piceatannol, present valuable tools for scientists and drug development professionals investigating novel cancer therapeutics and other angiogenesis-dependent diseases. This document provides a detailed overview of its application, summarizing key quantitative data and providing comprehensive experimental protocols for its study.
Mechanism of Action
This compound and piceatannol exert their anti-angiogenic effects through a multi-targeted approach. Key mechanisms include:
-
Inhibition of VEGF Signaling: Piceatannol has been shown to directly bind to Vascular Endothelial Growth Factor (VEGF), preventing it from activating its receptor (VEGFR).[1][2][3] This blockade inhibits downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival, including the phosphorylation of eNOS, Erk, and Akt.[1][2][3]
-
Suppression of Hypoxia-Inducible Factor 1α (HIF-1α): Under hypoxic conditions, often found in tumor microenvironments, PG can suppress the activation of the HIF-1α pathway.[4] This leads to a reduction in the production of pro-angiogenic factors.[4]
-
Arginase Inhibition: PG is an inhibitor of arginase I and II.[5][6] By inhibiting arginase, PG increases the bioavailability of L-arginine for endothelial nitric oxide synthase (eNOS), leading to increased nitric oxide (NO) production, which can have vasoprotective effects.[5][6]
-
Inhibition of Matrix Metalloproteinase-9 (MMP-9): PG can suppress the expression and activity of MMP-9, an enzyme essential for the degradation of the extracellular matrix, a critical step in cancer cell invasion and metastasis.[4]
Quantitative Data Summary
The following table summarizes the key quantitative findings from studies on this compound and Piceatannol in angiogenesis research.
| Parameter | Compound | Cell/Model System | Concentration/Value | Effect | Reference |
| IC50 | This compound | Arginase I | 11.22 µM | Inhibition of enzyme activity | [5] |
| IC50 | This compound | Arginase II | 11.06 µM | Inhibition of enzyme activity | [5] |
| Effective Concentration | Piceatannol | Human Umbilical Vein Endothelial Cells (HUVECs) | 30 µM | Decreased VEGF-triggered cell migration by ~150% and invasion by ~170% | [2] |
| Effective Concentration | Piceatannol | Zebrafish embryos | 30 µM | Attenuated VEGF-mediated subintestinal vessel formation by ~140% | [2] |
| Cytotoxicity | This compound | Human Fibrosarcoma (HT1080) and HUVECs | Up to 100 µM | No effect on proliferation | [4] |
Signaling Pathways and Experimental Workflow
Piceatannol Inhibition of VEGF Signaling Pathway
Caption: Piceatannol inhibits angiogenesis by binding to VEGF, preventing its activation of VEGFR and downstream signaling.
This compound (PG) as an Arginase Inhibitor
Caption: PG inhibits arginase, increasing L-arginine availability for eNOS and promoting NO production.
General Experimental Workflow for Studying PG in Angiogenesis
References
- 1. greenmedinfo.com [greenmedinfo.com]
- 2. mdpi.com [mdpi.com]
- 3. Piceatannol, a Natural Analog of Resveratrol, Exerts Anti-angiogenic Efficiencies by Blockage of Vascular Endothelial Growth Factor Binding to Its Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piceatannol-3-O-β-D-glucopyranoside (PG) exhibits in vitro anti-metastatic and anti-angiogenic activities in HT1080 malignant fibrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piceatannol-3'-O-β-D-glucopyranoside as an active component of rhubarb activates endothelial nitric oxide synthase through inhibition of arginase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Piceatannol-3'-O-beta-D-glucopyranoside as an active component of rhubarb activates endothelial nitric oxide synthase through inhibition of arginase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Piceatannol 3'-O-glucoside: A Potent Activator of the NRF2/HO-1 Pathway for Cellular Defense
Application Notes and Protocols for Researchers
Introduction
Piceatannol 3'-O-glucoside (PG) is a naturally occurring stilbenoid and a glucoside derivative of piceatannol. Emerging research has highlighted its significant potential in cellular protection against oxidative stress, positioning it as a valuable compound for studies in drug development and cellular biology. PG exerts its protective effects primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (NRF2)/Heme Oxygenase-1 (HO-1) signaling pathway. This pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Activation of NRF2 leads to the transcriptional upregulation of a suite of antioxidant and cytoprotective genes, including HO-1, NAD(P)H quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby fortifying cellular antioxidant defenses. These application notes provide a comprehensive overview of PG's mechanism of action and detailed protocols for studying its effects on the NRF2/HO-1 pathway.
Mechanism of Action: NRF2/HO-1 Pathway Activation
Under basal conditions, NRF2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to inducers like this compound, Keap1 undergoes a conformational change, leading to the dissociation of NRF2. The stabilized NRF2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of various protective genes, including HO-1, which catabolizes heme into biliverdin, free iron, and carbon monoxide, all of which have antioxidant and anti-inflammatory properties. Studies have shown that piceatannol, the aglycone of PG, significantly promotes the nuclear translocation of NRF2 and upregulates the expression of HO-1 and NQO1.[1][2] This activation of the NRF2/HO-1 axis is a key mechanism by which PG mitigates oxidative stress-induced cellular damage.[3]
Quantitative Data Summary
The following tables summarize the quantitative effects of Piceatannol and this compound on key markers of the NRF2/HO-1 pathway and cellular antioxidant capacity.
Table 1: Effect of Piceatannol on NRF2 Target Gene Expression in C2C12 Myotubes
| Concentration (µM) | HO-1 mRNA Expression (Fold Increase) | SOD1 mRNA Expression (Fold Increase) |
| 10 | 3.8 | 1.1 |
| 20 | 14.0 | 1.3 |
| 50 | 42.2 | 1.3 |
Data is inferred from studies on the aglycone, piceatannol.
Table 2: Bioactivity of this compound
| Target | IC50 (µM) |
| Arginase I | 11.22 |
| Arginase II | 11.06 |
Table 3: Cytoprotective Effect of Piceatannol against Oxidative Stress in Human Periodontal Ligament Fibroblasts
| Piceatannol Concentration (µM) | Cell Viability |
| 1 | Maintained |
| 10 | Maintained |
Data is from studies on the aglycone, piceatannol, in the presence of H₂O₂.[4]
Visualizing the Molecular Pathway and Experimental Workflow
Caption: NRF2/HO-1 Signaling Pathway Activation by this compound.
References
- 1. Piceatannol attenuates behavioral disorder and neurological deficits in aging mice via activating the Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piceatannol protects rat neuron cells from oxygen-glucose deprivation reperfusion injury via regulation of GSK-3β/Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piceatannol-3'-O-β-D-glucopyranoside attenuates colistin-induced neurotoxicity by suppressing oxidative stress via the NRF2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Piceatannol 3'-O-glucoside in Experimental Neurotoxicity Models
Introduction
Piceatannol 3'-O-glucoside (PG) is a glycosylated derivative of piceatannol, a naturally occurring stilbenoid and an analog of resveratrol. Emerging research highlights the neuroprotective potential of piceatannol and its glucoside in various in vitro and in vivo models of neurotoxicity. These compounds have been shown to mitigate neuronal damage by combating oxidative stress, reducing apoptosis, and modulating key signaling pathways. These application notes provide a comprehensive overview of the experimental use of this compound in neurotoxicity studies, complete with detailed protocols and data summaries to guide researchers in the field of neuropharmacology and drug development.
Mechanism of Action
Piceatannol and its glucoside exert their neuroprotective effects through multiple mechanisms. A primary mode of action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1][2][3][4] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under conditions of oxidative stress, piceatannol promotes the translocation of Nrf2 to the nucleus, leading to the upregulation of downstream targets such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[2][3][4] This enhancement of the endogenous antioxidant defense system helps to neutralize reactive oxygen species (ROS) and protect neurons from oxidative damage.[5][6]
Furthermore, piceatannol has been demonstrated to modulate other signaling pathways implicated in neuronal survival, including the SIRT1 and GSK-3β pathways.[2][7][8][9][10] It can also directly interfere with apoptotic processes by regulating the expression of pro- and anti-apoptotic proteins, such as the Bcl-2 family and caspases, and by preserving mitochondrial integrity.[1][11][12]
Data Summary
The following tables summarize the quantitative data from various studies on the effects of Piceatannol and this compound in different neurotoxicity models.
Table 1: In Vitro Neuroprotection by Piceatannol and its Glucoside
| Cell Line | Neurotoxin | Piceatannol/PG Concentration | Effect | Reference |
| N2a | 400 μM Colistin | Not specified | Increased cell viability, reduced apoptosis, suppressed oxidative stress | [1] |
| PC12 | Beta-amyloid | Not specified | Attenuated ROS accumulation, inhibited apoptosis | [5][6] |
| PC12 | H₂O₂ | 5, 10, 20 μM | Attenuated cell death, improved mitochondrial function | [13] |
| SH-SY5Y | Oxygen-Glucose Deprivation | Not specified | Decreased Cyt-c and caspase-3, increased Bcl-2 | [12] |
| PC12 | Glutamate | Not specified | Reduced mitochondrial ROS accumulation | [14] |
| PC12 | α-synuclein | 10, 30 μM | Restored cell viability | [15] |
Table 2: In Vivo Neuroprotective Effects of Piceatannol
| Animal Model | Neurotoxicity Induction | Piceatannol Dosage | Effect | Reference |
| Mice | Intracerebroventricular colistin | Not specified | Reduced neuronal apoptosis | [1] |
| Aging Mice | D-galactose | Not specified | Improved motor activity and memory, prevented neuronal loss | [3] |
| Mice | Chronic Unpredictable Stress | 10 & 20 mg/kg (oral) | Reduced oxidative stress and inflammatory markers | [7] |
| Mice | Cerebral Ischemia/Reperfusion | 10 & 20 mg/kg/day (oral) | Improved neurological function, reduced apoptosis and oxidative stress | [8][9][10] |
Experimental Protocols
Protocol 1: In Vitro Neurotoxicity Model using N2a Cells and Colistin
This protocol is based on the methodology to study the neuroprotective effects of this compound against colistin-induced neurotoxicity.[1]
1. Cell Culture:
- Culture mouse neuroblastoma (N2a) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
2. Neurotoxicity Induction and Treatment:
- Seed N2a cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
- Establish the nerve cell damage model by exposing the cells to 400 μM colistin for 24 hours.
- In the treatment groups, co-incubate the cells with colistin and various concentrations of this compound.
3. Assessment of Cell Viability (MTT Assay):
- After the 24-hour treatment, add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 150 μL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
- Measure the absorbance at 490 nm using a microplate reader.
4. Apoptosis Assay (Flow Cytometry):
- Seed N2a cells in 6-well plates.
- After treatment, harvest the cells and wash with cold PBS.
- Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
- Analyze the stained cells using a flow cytometer.
5. Western Blot Analysis:
- Lyse the treated cells in RIPA buffer to extract total protein.
- Determine protein concentration using a BCA protein assay kit.
- Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk and incubate with primary antibodies against Nrf2, HO-1, cleaved caspase-3, and β-actin overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 2: In Vivo Neurotoxicity Model in Mice
This protocol is a generalized procedure based on studies using mouse models of neurotoxicity.[3][7][8][9][10]
1. Animal Model:
- Use appropriate mouse strains (e.g., C57BL/6) of a specific age and weight.
- House the animals under standard laboratory conditions with ad libitum access to food and water.
- Acclimatize the animals for at least one week before the experiment.
2. Induction of Neurotoxicity:
- D-galactose-induced aging: Administer D-galactose (e.g., 100 mg/kg) subcutaneously daily for a specified period (e.g., 8 weeks).[3]
- Cerebral Ischemia/Reperfusion: Induce transient middle cerebral artery occlusion (tMCAO) for a specific duration (e.g., 60 minutes) followed by reperfusion.[8][9][10]
3. Piceatannol Administration:
- Administer Piceatannol orally (e.g., by gavage) at desired doses (e.g., 10 and 20 mg/kg/day).
- The timing of administration will depend on the model (e.g., concurrently with the neurotoxin or after the insult).
4. Behavioral Assessments:
- Perform behavioral tests to assess motor function and cognitive deficits.
- Morris Water Maze: Evaluate spatial learning and memory.
- Rotarod Test: Assess motor coordination and balance.
5. Histological and Biochemical Analysis:
- At the end of the experiment, euthanize the animals and perfuse with saline and paraformaldehyde.
- Collect brain tissues for analysis.
- Histology: Perform Nissl staining or Hematoxylin and Eosin (H&E) staining to assess neuronal damage.
- Immunohistochemistry/Immunofluorescence: Stain brain sections for markers of apoptosis (e.g., TUNEL, cleaved caspase-3) or neuronal integrity.
- Biochemical Assays: Homogenize brain tissue to measure levels of oxidative stress markers (e.g., MDA, SOD, CAT) and for Western blot analysis of signaling proteins.
Visualizations
Caption: A generalized workflow for in vitro neuroprotection assays.
Caption: The Nrf2 signaling pathway activated by this compound.
Caption: Piceatannol's modulation of the intrinsic apoptotic pathway.
References
- 1. Piceatannol-3'-O-β-D-glucopyranoside attenuates colistin-induced neurotoxicity by suppressing oxidative stress via the NRF2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piceatannol protects rat neuron cells from oxygen-glucose deprivation reperfusion injury via regulation of GSK-3β/Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piceatannol attenuates behavioral disorder and neurological deficits in aging mice via activating the Nrf2 pathway - Food & Function (RSC Publishing) [pubs.rsc.org]
- 4. Piceatannol attenuates behavioral disorder and neurological deficits in aging mice via activating the Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protective Effects of Piceatannol against Beta‐Amyloid–Induced Neuronal Cell Death | Zendy [zendy.io]
- 6. Protective effects of piceatannol against beta-amyloid-induced neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective role of Piceatannol in Chronic Unpredictable Stress induced memory dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Piceatannol protects against cerebral ischemia/reperfusion-induced apoptosis and oxidative stress via the Sirt1/FoxO1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Piceatannol protects against cerebral ischemia/reperfusion‑induced apoptosis and oxidative stress via the Sirt1/FoxO1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Piceatannol induces caspase-dependent apoptosis by modulating intracellular reactive oxygen species/mitochondrial membrane potential and enhances autophagy in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Piceatannol selectively inhibited the JNK3 enzyme and augmented apoptosis through inhibition of Bcl-2/Cyt-c/caspase-dependent pathways in the oxygen-glucose deprived SHSY-5Y cell lines: In silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Piceatannol Protects PC-12 Cells against Oxidative Damage and Mitochondrial Dysfunction by Inhibiting Autophagy via SIRT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Piceatannol and Other Wine Stilbenes: A Pool of Inhibitors against α-Synuclein Aggregation and Cytotoxicity [mdpi.com]
Application Notes and Protocols: Pressurized Liquid Extraction of Piceatannol from Passion Fruit By-Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Passion fruit (Passiflora edulis) processing generates significant amounts of by-products, primarily seeds and peels, which are rich sources of bioactive compounds. Among these, the stilbenoid piceatannol (3,3′,4′,5′-tetrahydroxystilbene) has garnered considerable attention for its potent antioxidant, anti-inflammatory, anti-cancer, and neuroprotective properties.[1][2][3] This document provides detailed application notes and protocols for the efficient extraction of piceatannol from passion fruit by-products using Pressurized Liquid Extraction (PLE), a green and efficient extraction technique. Furthermore, it outlines the analytical quantification of piceatannol and explores its known interactions with key cellular signaling pathways, offering valuable insights for drug discovery and development.
Data Presentation: PLE Parameters and Piceatannol Yield
The following tables summarize quantitative data from various studies on the pressurized liquid extraction of piceatannol from passion fruit by-products. These tables are designed for easy comparison of different extraction conditions and their impact on piceatannol yield.
Table 1: Effect of Solvent and Temperature on Piceatannol Yield from Defatted Passion Fruit By-Products (d-PFBP) via PLE
| Solvent | Temperature (°C) | Piceatannol Yield (mg/g of extract) | Reference |
| Ethanol (EtOH) | 65 | - | [4] |
| Ethanol (EtOH) | 110 | 2.4 times higher than conventional extraction | [1][5] |
| Ethyl Acetate (EtOAc) | 65 | - | [4] |
| Benzyl Alcohol (BnOH) | 110 | - | [1] |
| 50% Ethanol (w/w) | 70 | 18.590 mg/g dried and defatted bagasse | [2][6] |
| 75% Ethanol (w/w) | 70 | - | [2][6] |
Table 2: Comparison of PLE with Conventional Extraction Methods
| Extraction Method | Solvent | Temperature (°C) | Piceatannol Concentration | Reference |
| Pressurized Liquid Extraction (Multi-cycle) | Ethanol | 110 | 2.4 times higher than conventional | [1][5] |
| Conventional Solid-Liquid Extraction | Ethanol:Water (79:21) | 85 | - | [4] |
| Maceration | 75% Ethanol | 70 | Lower than PLE | [6] |
| Soxhlet | Ethanol/Acetone | - | No piceatannol detected | [7] |
| Ultrasound-Assisted Extraction | Ethanol/Acetone | - | Significant amounts detected | [7] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the extraction and quantification of piceatannol from passion fruit by-products.
Protocol for Pressurized Liquid Extraction (PLE) of Piceatannol
This protocol is a generalized procedure based on common parameters found in the literature.[1][2][4][6] Optimization may be required for specific equipment and raw material characteristics.
1.1. Sample Preparation:
-
Obtain passion fruit by-products (seeds and/or peel).
-
Dry the by-products at 40-50 °C in a circulating air oven until a constant weight is achieved.
-
Grind the dried material to a fine powder (e.g., 0.5 mm particle size).
-
For defatted samples, perform a pre-extraction with a non-polar solvent like hexane using a Soxhlet apparatus for 4-6 hours to remove lipids. Dry the defatted material completely.
1.2. PLE System Parameters:
-
Instrument: A commercial Pressurized Liquid Extractor.
-
Extraction Cell: Stainless steel, size dependent on sample amount (e.g., 10-100 mL).
-
Solvent: Ethanol or ethanol/water mixtures (e.g., 50-75% ethanol, w/w).[2][6]
-
Pressure: 10 MPa (1500 psi). This is generally sufficient to maintain the solvent in its liquid state above its boiling point.
-
Static Extraction Time: 5-15 minutes per cycle.
-
Number of Cycles: 1-3 cycles.
-
Flush Volume: 50-100% of the cell volume.
-
Purge Time: 60-120 seconds with nitrogen gas.
1.3. Extraction Procedure:
-
Mix the powdered passion fruit by-product with an inert material like diatomaceous earth or sand (e.g., in a 1:1 ratio) to prevent clogging.
-
Load the mixture into the extraction cell.
-
Place the filled cell into the PLE system.
-
Set the desired extraction parameters (solvent, temperature, pressure, static time, cycles) on the instrument's software.
-
Start the extraction sequence. The system will automatically heat the cell, pump the solvent, pressurize the system, perform the static extraction cycles, and collect the extract.
-
After the extraction is complete, collect the extract in a vial.
-
Filter the extract through a 0.45 µm syringe filter to remove any particulate matter.
-
Store the extract at -20 °C until analysis.
Protocol for Quantification of Piceatannol by HPLC-DAD
This protocol describes a typical High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the quantification of piceatannol.[7][8][9]
2.1. Instrumentation and Columns:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2.2. Reagents and Standards:
-
Mobile Phase A: Water with 0.1% formic acid (or another suitable acidifier).
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Piceatannol Standard: High purity (>95%) piceatannol for calibration curve preparation.
-
Solvents: HPLC grade water, acetonitrile, methanol, and formic acid.
2.3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30-40 °C.
-
DAD Wavelength: Monitoring at 320 nm for quantification, with full spectrum scanning (e.g., 200-400 nm) for peak purity analysis.
-
Gradient Elution: A typical gradient program would be:
-
0-5 min: 10% B
-
5-25 min: Linear gradient from 10% to 50% B
-
25-30 min: Linear gradient from 50% to 90% B
-
30-35 min: Hold at 90% B
-
35-40 min: Return to initial conditions (10% B)
-
40-45 min: Equilibration at 10% B (Note: This gradient is a starting point and should be optimized for the specific column and system.)
-
2.4. Procedure:
-
Standard Preparation: Prepare a stock solution of piceatannol in methanol (e.g., 1 mg/mL). From the stock solution, prepare a series of calibration standards by serial dilution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dilute the PLE extracts with the initial mobile phase composition to fall within the calibration range.
-
Analysis:
-
Inject the calibration standards into the HPLC system to generate a calibration curve (peak area vs. concentration).
-
Inject the prepared sample extracts.
-
Identify the piceatannol peak in the sample chromatogram by comparing its retention time and UV spectrum with the piceatannol standard.
-
Quantify the amount of piceatannol in the sample using the calibration curve.
-
Visualization of Workflows and Signaling Pathways
Experimental Workflow for Piceatannol Extraction and Analysis
Caption: Workflow for Pressurized Liquid Extraction and Quantification of Piceatannol.
Piceatannol's Interaction with the NF-κB Signaling Pathway
Piceatannol has been shown to exert anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][3][10][11]
Caption: Piceatannol inhibits the NF-κB inflammatory signaling pathway.
Signaling Pathways Modulated by Piceatannol: Implications for Drug Development
Piceatannol's diverse biological activities stem from its ability to modulate multiple key cellular signaling pathways. This pleiotropic effect makes it an attractive candidate for the development of novel therapeutics for a range of diseases.
-
NF-κB Pathway: As illustrated above, piceatannol inhibits the NF-κB pathway, a central regulator of inflammation.[1][3][10][11] By preventing the activation and nuclear translocation of NF-κB, piceatannol downregulates the expression of pro-inflammatory genes, such as those encoding for COX-2, iNOS, and various cytokines. This mechanism underlies its potent anti-inflammatory effects and suggests its potential in treating inflammatory conditions like rheumatoid arthritis.[3][11]
-
MAPK Pathway: Piceatannol has been shown to suppress the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cellular processes like proliferation, differentiation, and apoptosis.[3][11] By inhibiting the phosphorylation of key MAPK proteins such as ERK, JNK, and p38, piceatannol can modulate cellular responses to stress and inflammatory stimuli.
-
PI3K/AKT/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Piceatannol has been reported to inhibit the PI3K/AKT/mTOR pathway in various cancer cells, leading to the induction of apoptosis and suppression of tumor growth.[1] This makes piceatannol a promising candidate for anti-cancer drug development.
-
Sirt1/FoxO1 Pathway: Piceatannol can activate the Sirtuin 1 (Sirt1)/Forkhead box protein O1 (FoxO1) pathway, which plays a vital role in regulating oxidative stress and apoptosis.[5] This neuroprotective mechanism suggests its potential therapeutic application in neurodegenerative diseases and ischemic brain injury.
Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. The protocols provided are generalized and may require optimization for specific applications. All laboratory work should be conducted in accordance with standard safety procedures.
References
- 1. Page loading... [guidechem.com]
- 2. Overview of Cellular Mechanisms and Signaling Pathways of Piceatannol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piceatannol suppresses inflammation and promotes apoptosis in rheumatoid arthritis-fibroblast-like synoviocytes by inhibiting the NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piceatannol protects against cerebral ischemia/reperfusion‑induced apoptosis and oxidative stress via the Sirt1/FoxO1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Selective Extraction of Piceatannol from Passiflora edulis by-Products: Application of HSPs Strategy and Inhibition of Neurodegenerative Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Piceatannol inhibits TNF-induced NF-kappaB activation and NF-kappaB-mediated gene expression through suppression of IkappaBalpha kinase and p65 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Piceatannol suppresses inflammation and promotes apoptosis in rheumatoid arthritis‑fibroblast‑like synoviocytes by inhibiting the NF‑κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Piceatannol protects against cerebral ischemia/reperfusion-induced apoptosis and oxidative stress via the Sirt1/FoxO1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microbial Biotransformation of Piceatannol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the production of piceatannol and its derivatives through microbial biotransformation. This approach offers a promising and sustainable alternative to chemical synthesis and extraction from natural sources, which often suffer from low yields and environmental concerns.[1] The protocols outlined below are intended to serve as a foundational guide for researchers in microbiology, metabolic engineering, and pharmaceutical sciences.
Introduction to Microbial Production of Piceatannol
Piceatannol (3,5,3',4'-tetrahydroxystilbene) is a naturally occurring polyphenol and an analog of resveratrol, exhibiting a range of potent biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[2][3] Due to its therapeutic potential, there is a growing demand for efficient and scalable production methods. Microbial biotransformation, utilizing either native or genetically engineered microorganisms, has emerged as a viable strategy to convert resveratrol and other precursors into piceatannol and novel derivatives.[1][4] Engineered strains of Escherichia coli, Saccharomyces cerevisiae, and Yarrowia lipolytica, as well as certain native Streptomyces species, have been successfully employed for this purpose.[1][5]
The core of this biotransformation process is the regioselective hydroxylation of resveratrol at the 3' position, a reaction catalyzed by enzymes such as cytochrome P450 monooxygenases (CYPs), tyrosinases, or two-component flavin-dependent monooxygenases like HpaBC.[6][7][8] Metabolic engineering strategies often focus on the overexpression of these hydroxylating enzymes, along with enhancing the intracellular supply of precursors like malonyl-CoA and cofactors.[9]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the microbial production of piceatannol, providing a comparative overview of different systems and their efficiencies.
Table 1: Piceatannol Production in Engineered E. coli
| Strain | Key Enzyme(s) | Precursor | Titer (mg/L) | Conversion Yield (%) | Reference |
| E. coli BL21(DE3) | HpaBC | Resveratrol (30 mM) | 5200 | ~76% | [9] |
| E. coli BL21(DE3) | Modules I, IIc, III (HpaBC) | p-Coumaric acid (1 mM) + Disodium malonate | 124 | Not Reported | [10] |
| E. coli | TAL, 4CL, C3H, STS | Glucose | 21.5 | Not Reported | [11] |
Table 2: Piceatannol Production in Other Microbial Systems
| Organism | Key Enzyme(s) | Precursor | Titer (mg/L) | Molar Conversion Yield (%) | Reference |
| Yarrowia lipolytica | HpaBC | Glucose | 342.1 | Not Reported | [9] |
| Streptomyces sp. SB-14 | Native hydroxylase | Resveratrol (114 mg/L) | 68 | ~60% | [5] |
| Ensifer sp. KSH1 | Native hydroxylase (HpaBC homolog) | Resveratrol | 880 | Not Reported | [11] |
| Arthrobacter sp. KSH3 | Native hydroxylase (HpaBC homolog) | Resveratrol | 640 | Not Reported | [11] |
| Streptomyces avermitilis | MelC2 (Tyrosinase) | Resveratrol (100 µM) | ~19 | 78% (with catechol) | [12] |
Experimental Protocols
This section provides detailed, step-by-step protocols for key experiments in the microbial production of piceatannol derivatives.
Protocol 1: Whole-Cell Biotransformation of Resveratrol to Piceatannol using Engineered E. coli
This protocol is adapted from methodologies employing E. coli expressing the HpaBC monooxygenase system for the hydroxylation of resveratrol.
1. Strain and Plasmid Preparation:
-
Transform E. coli BL21(DE3) with an expression vector containing the genes for the two-component flavin-dependent monooxygenase HpaBC (e.g., from Pseudomonas aeruginosa or E. coli).[9] The genes should be under the control of an inducible promoter (e.g., T7).
-
Select transformed colonies on LB agar plates containing the appropriate antibiotic.
2. Inoculum Preparation:
-
Inoculate a single colony of the recombinant E. coli strain into 5 mL of Luria-Bertani (LB) broth containing the selective antibiotic.
-
Incubate overnight at 37°C with shaking at 200 rpm.
3. Fermentation and Induction:
-
Inoculate 50 mL of fresh LB medium in a 250 mL flask with the overnight culture to an initial OD600 of 0.1.
-
Incubate at 37°C with shaking at 200 rpm until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
Reduce the incubation temperature to 25-30°C and continue to shake for an additional 4-6 hours to allow for protein expression.
4. Whole-Cell Biocatalysis:
-
Harvest the induced cells by centrifugation at 5000 x g for 10 minutes at 4°C.
-
Wash the cell pellet twice with a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.5).
-
Resuspend the cell pellet in the reaction buffer to a desired cell density (e.g., OD600 of 10).
-
Add resveratrol (dissolved in a minimal amount of ethanol or DMSO) to the cell suspension to a final concentration of 100-500 µM.
-
Incubate the reaction mixture at 30°C with gentle shaking for 24-72 hours.
5. Extraction of Piceatannol:
-
After the biotransformation, acidify the culture broth to pH 2-3 with HCl.
-
Extract the piceatannol from the supernatant three times with an equal volume of ethyl acetate.
-
Combine the organic phases and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the dried extract in methanol for subsequent analysis.
Protocol 2: Culture and Biotransformation using Streptomyces sp.
This protocol is a general guideline for using native Streptomyces strains for piceatannol production. Optimization of media components and culture conditions is often necessary for specific strains.[11]
1. Strain Activation and Inoculum Preparation:
-
Grow the Streptomyces strain on a suitable agar medium (e.g., ISP2 agar) at 28-30°C for 5-7 days until sporulation is observed.
-
Prepare a spore suspension or use a mycelial fragment to inoculate a seed culture in a suitable liquid medium (e.g., Tryptic Soy Broth).
-
Incubate the seed culture at 28-30°C with shaking at 180-200 rpm for 2-3 days.
2. Production Culture:
-
Inoculate the production medium with the seed culture (5-10% v/v). A variety of production media can be used; a typical medium might contain glucose, yeast extract, peptone, and mineral salts. The pH should be adjusted to around 7.0.
-
Incubate the production culture at 28-30°C with shaking for 5-10 days.
3. Substrate Feeding and Biotransformation:
-
After an initial growth phase (e.g., 48 hours), add a sterile solution of resveratrol to the culture to the desired final concentration.
-
Continue the incubation for an additional 24-72 hours to allow for biotransformation.
4. Product Extraction and Analysis:
-
Follow the extraction procedure as outlined in Protocol 1, Step 5.
Protocol 3: HPLC Analysis of Piceatannol and Resveratrol
This protocol provides a general method for the separation and quantification of piceatannol and resveratrol.
1. HPLC System and Column:
-
An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is required.
-
A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) is commonly used.
2. Mobile Phase and Gradient:
-
A common mobile phase consists of:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Methanol or Acetonitrile with 0.1% formic acid
-
-
A typical gradient elution could be: 0-10 min, 15% B; 10-20 min, 15% B; 20-30 min, 15-35% B; 30-35 min, 35-100% B; 35-40 min, 100% B; 40-41 min, 100-0% B; 41-46 min, 0% B.[10]
-
The flow rate is typically set to 0.8-1.0 mL/min.
3. Detection:
-
Detection is performed at a wavelength of 320 nm for both piceatannol and resveratrol.[10] A full UV spectrum can be recorded with a DAD to confirm peak identity.
4. Quantification:
-
Prepare standard solutions of piceatannol and resveratrol of known concentrations to generate calibration curves.
-
Quantify the compounds in the samples by comparing their peak areas to the standard curves.
Visualizations: Pathways and Workflows
The following diagrams, generated using DOT language, illustrate key pathways and experimental workflows.
Caption: Biosynthetic pathway for piceatannol and its derivatives in engineered microbes.
Caption: General experimental workflow for whole-cell biotransformation.
Caption: Modular pathway engineering approach for piceatannol production.
References
- 1. Whole-cell biocatalytic, enzymatic and green chemistry methods for the production of resveratrol and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Piceatannol, a Natural Analog of Resveratrol, Exerts Anti-angiogenic Efficiencies by Blockage of Vascular Endothelial Growth Factor Binding to Its Receptor [mdpi.com]
- 4. Relevant Enzymes, Genes and Regulation Mechanisms in Biosynthesis Pathway of Stilbenes [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. Streptomyces: The biofactory of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. mdpi.com [mdpi.com]
- 11. Optimization of Culture Conditions for Production of Bioactive Metabolites by Streptomyces spp. Isolated from Soil [scirp.org]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Piceatannol 3'-O-glucoside in In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Piceatannol 3'-O-glucoside (PG). Our aim is to help you overcome common challenges, particularly those related to solubility, to ensure the success of your in vitro experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound (PG) is not dissolving. What am I doing wrong?
A1: this compound has limited aqueous solubility. For in vitro assays, it is crucial to first prepare a concentrated stock solution in an appropriate organic solvent before diluting it into your aqueous cell culture medium.
-
Recommended Solvents: The preferred solvent for creating a stock solution is Dimethyl Sulfoxide (DMSO).
-
Avoid Direct Dissolving: Do not attempt to dissolve PG directly in water, PBS, or cell culture media, as this will likely result in precipitation.
Q2: I'm observing precipitation in my cell culture plate after adding the PG working solution. How can I prevent this?
A2: Precipitation in the final culture medium is a common issue and can occur if the final concentration of the organic solvent is too high or if the PG concentration exceeds its solubility limit in the aqueous environment.
-
Check Solvent Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically ≤ 0.1%, to avoid solvent-induced cytotoxicity and precipitation.
-
Serial Dilutions: Prepare intermediate dilutions of your stock solution in cell culture medium to gradually lower the concentration of the organic solvent before adding it to your cells.
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Vortexing/Mixing: When preparing the working solution, add the PG stock solution to the cell culture medium dropwise while gently vortexing or swirling to ensure rapid and uniform mixing.
-
Warm the Medium: Using pre-warmed cell culture medium (37°C) can sometimes help to keep the compound in solution.
Q3: What is the maximum concentration of PG I can use in my in vitro assay?
A3: The maximum concentration will depend on the specific cell type and the duration of the experiment. It is always recommended to perform a dose-response curve to determine the optimal and non-toxic concentration range for your specific experimental conditions. Published studies have used PG in a range of concentrations, often up to 120 µM.[1]
Q4: How should I store my this compound stock solution?
A4: Proper storage is critical to maintaining the stability and activity of your PG stock solution.
-
Storage Temperature: Aliquot your stock solution into single-use vials and store them at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
Protect from Light: Piceatannol and its glycosides can be photosensitive, so it is advisable to store the stock solutions protected from light.
-
Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can lead to degradation of the compound and may cause it to precipitate out of solution.
Data Presentation: Solubility of this compound and Related Compounds
For successful in vitro assays, understanding the solubility of this compound is essential. The following table summarizes its solubility in common laboratory solvents. For reference, solubility data for its aglycone, Piceatannol, is also included.
| Compound | Solvent | Solubility | Notes |
| This compound | DMSO | 50 mg/mL | Ultrasonic assistance may be needed. |
| Water | < 0.1 mg/mL (Insoluble) | Heating to 60°C and sonication do not significantly improve solubility. | |
| Piceatannol (Aglycone) | DMSO | 10 mg/mL | |
| Ethanol | 10 mg/mL | Yields a clear, faint yellow solution. | |
| Water | 0.5 mg/mL | Limited solubility. | |
| Ethanol:PBS (pH 7.2) (1:2) | ~0.3 mg/mL | Aqueous solutions are not recommended for storage for more than one day.[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol provides a step-by-step guide for preparing a 50 mM stock solution of this compound in DMSO and subsequently diluting it to a 100 µM working solution for a typical in vitro assay.
Materials:
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This compound (PG) powder
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Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
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Sterile cell culture medium
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Vortex mixer
Procedure:
Part A: Preparing a 50 mM Stock Solution
-
Calculate the required mass of PG:
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The molecular weight of this compound is 406.38 g/mol .
-
To prepare 1 mL of a 50 mM stock solution, you will need:
-
Mass (g) = 50 mmol/L * 0.001 L * 406.38 g/mol = 0.02032 g = 20.32 mg
-
-
-
Dissolving the PG:
-
Weigh out 20.32 mg of PG powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex the tube thoroughly until the PG is completely dissolved. If necessary, use an ultrasonic bath for a few minutes to aid dissolution.
-
-
Storage:
-
Aliquot the 50 mM stock solution into smaller, single-use sterile microcentrifuge tubes (e.g., 20 µL aliquots).
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Part B: Preparing a 100 µM Working Solution
-
Thaw a stock solution aliquot:
-
Remove one aliquot of the 50 mM PG stock solution from the freezer and allow it to thaw at room temperature.
-
-
Perform serial dilutions:
-
Step 1: Intermediate Dilution (e.g., 1 mM):
-
Add 2 µL of the 50 mM stock solution to 98 µL of pre-warmed (37°C) sterile cell culture medium in a sterile microcentrifuge tube.
-
Vortex gently to mix. This results in a 1 mM intermediate solution.
-
-
Step 2: Final Working Solution (100 µM):
-
Add 10 µL of the 1 mM intermediate solution to 90 µL of pre-warmed (37°C) sterile cell culture medium.
-
Gently mix by pipetting up and down.
-
-
-
Final Application:
-
This 100 µM working solution can now be added to your cell culture wells to achieve the desired final concentration. Remember to account for the volume already present in the wells.
-
Protocol 2: In Vitro Arginase Inhibition Assay
This protocol outlines a method to assess the inhibitory effect of this compound on arginase activity in cell lysates.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Cell lysis buffer (50 mM Tris-HCl, pH 7.5, 0.1 mM EDTA, protease inhibitors)
-
This compound working solutions (various concentrations)
-
Arginase activity assay kit (commercial kits are available and recommended)
-
96-well microplate
-
Plate reader
Procedure:
-
Cell Culture and Lysis:
-
Culture HUVECs to ~80-90% confluency.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the cellular proteins, including arginase.
-
-
Assay Preparation:
-
Prepare a series of PG working solutions at different concentrations by diluting the stock solution in the assay buffer provided with the kit.
-
In a 96-well plate, add the cell lysate to each well.
-
Add the different concentrations of PG working solutions to the respective wells. Include a vehicle control (e.g., DMSO diluted in assay buffer) and a positive control inhibitor if available.
-
-
Arginase Activity Measurement:
-
Follow the manufacturer's instructions for the arginase activity assay kit. This typically involves the addition of a substrate (L-arginine) and subsequent detection of urea production.
-
Incubate the plate for the recommended time at the specified temperature.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of arginase inhibition for each concentration of PG compared to the vehicle control.
-
Plot the percentage of inhibition against the PG concentration to determine the IC50 value (the concentration of PG that inhibits 50% of the arginase activity).
-
Mandatory Visualizations
Signaling Pathway of this compound
Caption: this compound signaling pathway.
Experimental Workflow for In Vitro Assay
Caption: General experimental workflow for in vitro assays.
References
Piceatannol in Aqueous Solutions: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of piceatannol in aqueous solutions. Below you will find troubleshooting guides and frequently asked questions to assist with your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause piceatannol to degrade in aqueous solutions?
A1: Piceatannol is susceptible to degradation from several factors, including exposure to light (especially UV radiation), elevated temperatures, alkaline pH, and the presence of oxygen.[1][2] Its polyphenolic structure, particularly the catechol moiety, makes it prone to oxidation.
Q2: What are the known degradation products of piceatannol in aqueous solutions?
A2: In aqueous environments such as cell culture media, piceatannol degradation can lead to a variety of products. These are primarily formed through oxidation, reduction, and polymerization reactions. Identified degradation products include an oxidation product (m/z 243.06), a reduction product (m/z 247.09), as well as dimers (m/z 485.12 and 487.14) and trimers (m/z 727.18).[3] The formation of these derivatives is indicative of the compound's instability in solution.
Q3: How can I minimize the degradation of piceatannol during my experiments?
A3: To minimize degradation, it is recommended to prepare fresh solutions of piceatannol for each experiment.[4] If storage is necessary, prepare stock solutions in solvents like DMSO, where it is more stable, and store at -20°C or lower for a limited time.[3] For aqueous solutions, it is advisable not to store them for more than one day.[4] Protect solutions from light by using amber vials or covering containers with aluminum foil.[1] When working with aqueous buffers, consider deoxygenating the solvent and working under an inert atmosphere (e.g., nitrogen or argon) to reduce oxidative degradation. The addition of antioxidants, such as ascorbic acid, has been shown to delay the degradation of piceatannol in cell culture medium.[3]
Q4: What is the recommended solvent for preparing piceatannol stock solutions?
A4: Piceatannol is sparingly soluble in aqueous buffers but has good solubility in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[4] For biological experiments, DMSO is a common choice for stock solutions, which can then be diluted to the final concentration in the aqueous experimental medium. It is crucial to ensure the final concentration of the organic solvent is compatible with the experimental system and does not exceed cytotoxic levels. Piceatannol has been found to be more stable in DMSO compared to methanol.[3]
Q5: At what temperature should I conduct my experiments to ensure piceatannol stability?
A5: Piceatannol is sensitive to thermal degradation, especially at temperatures above 150°C.[5] For most cell culture and biochemical assays conducted at 37°C, it is important to be aware that degradation will occur.[3] It is advisable to include appropriate controls and consider the kinetics of degradation in the experimental design and interpretation of results. When possible, performing experiments at lower temperatures may help to improve stability.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected bioactivity in cell-based assays.
| Possible Cause | Troubleshooting Step |
| Piceatannol Degradation | Prepare fresh piceatannol solutions for each experiment. If using a stock solution, ensure it has been stored properly (in an appropriate solvent at ≤ -20°C) and for a limited time. Consider performing a time-course experiment to assess the stability of piceatannol under your specific assay conditions. The addition of ascorbic acid to the medium can help slow degradation.[3] |
| Solvent Effects | Ensure the final concentration of the solvent (e.g., DMSO) in your assay is low and consistent across all treatments and controls. High solvent concentrations can be cytotoxic or interfere with cellular processes. |
| Interaction with Media Components | Components in complex media can react with piceatannol, leading to its degradation or reduced availability. Analyze piceatannol concentration in the medium over the time course of your experiment using a suitable analytical method like HPLC-UV or LC-MS. |
Issue 2: Appearance of unknown peaks in HPLC or LC-MS analysis of piceatannol samples.
| Possible Cause | Troubleshooting Step |
| Sample Degradation | The unknown peaks are likely degradation products. Compare their retention times and mass-to-charge ratios with known degradation products (see Table 1). To confirm, perform a forced degradation study on a pure piceatannol standard under conditions relevant to your experiment (e.g., exposure to light, heat, or alkaline pH) and analyze the resulting chromatogram. |
| Contamination | Ensure all solvents, vials, and equipment are clean and free of contaminants. Run a blank sample (solvent only) to identify any peaks originating from the analytical system. |
| Matrix Effects | If analyzing complex samples (e.g., cell lysates, plasma), matrix components can interfere with the analysis. Optimize your sample preparation method (e.g., solid-phase extraction, liquid-liquid extraction) to remove interfering substances. |
Data Presentation
Table 1: Identified Degradation Products of Piceatannol in Aqueous Media
| Degradation Product | Mass-to-Charge Ratio (m/z) | Putative Formation Pathway |
| Oxidation Product | 243.06 | Oxidation |
| Reduction Product | 247.09 | Reduction |
| Dimer 1 | 485.12 | Dimerization |
| Dimer 2 | 487.14 | Dimerization |
| Trimer | 727.18 | Trimerization |
Data sourced from a study of piceatannol degradation in Dulbecco's Modified Eagle's Medium.[3]
Mandatory Visualizations
Caption: Putative degradation pathways of piceatannol in aqueous solutions.
References
- 1. Cyclodextrin Applications in the Cosmetic Industry: A Review [mdpi.com]
- 2. Aqueous Solubility and Degradation Kinetics of the Phytochemical Anticancer Thymoquinone; Probing the Effects of Solvents, pH and Light - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Selective Extraction of Piceatannol from Passiflora edulis by-Products: Application of HSPs Strategy and Inhibition of Neurodegenerative Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Piceatannol Extraction from Rhodomyrtus tomentosa Seeds
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction of piceatannol from Rhodomyrtus tomentosa seeds.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process, offering potential causes and solutions in a direct question-and-answer format.
Issue 1: Low Piceatannol Yield
Q1: My piceatannol yield is significantly lower than reported values. What are the most likely causes?
A1: Low yields can stem from several factors throughout the extraction and analysis workflow. The most critical parameters to verify are:
-
Suboptimal Extraction Conditions: The efficiency of solvent extraction is highly sensitive to temperature, time, and solvent concentration. Deviation from optimized parameters is a primary cause of low yield.
-
Improper Sample Preparation: The particle size of the seed powder is crucial. If the powder is too coarse, solvent penetration is inefficient.
-
Source Material Variation: The concentration of piceatannol can vary in Rhodomyrtus tomentosa fruits based on maturity and growing conditions.[1][2][3] Shade-grown fruits, for instance, have shown higher piceatannol levels.[1][2][3]
-
Piceatannol Degradation: Piceatannol, like many phenolic compounds, can be sensitive to high temperatures, oxygen, and light, which can lead to degradation during processing or storage.[4]
-
Incomplete Extraction: A single extraction step may be insufficient. Multiple extraction cycles are often necessary to maximize recovery.
Q2: I am following the optimized solvent extraction protocol, but my yield is still low. What should I check next?
A2: If your core parameters are correct, consider these secondary factors:
-
Solid-to-Liquid Ratio: An insufficient volume of solvent relative to the seed powder can lead to a saturated solution, preventing further piceatannol from being extracted. A common ratio to start with is 1:20 (w/v).[5]
-
Agitation: Proper agitation during extraction is essential to ensure continuous interaction between the solvent and the seed particles. Ensure your stirring or shaking method is consistent and adequate.
-
Solvent Quality: Ensure the ethanol used is of the correct grade and that the concentration is accurately prepared. The use of binary-solvent systems (ethanol and water) has been shown to be more effective than mono-solvents.[5][6][7]
-
Post-Extraction Handling: After extraction, the supernatant should be promptly separated from the solid residue (e.g., by centrifugation) and processed to prevent degradation.[5] Evaporation of the solvent should be done under reduced pressure at a controlled temperature (e.g., 40°C).[2]
Caption: A decision tree for troubleshooting low piceatannol yield.
Issue 2: Extract Impurity and Discoloration
Q3: My final extract is dark and appears to contain many impurities. How can I obtain a cleaner piceatannol sample?
A3: The crude extract from Rhodomyrtus tomentosa seeds naturally contains a mixture of phenolic compounds, including stilbenes, ellagitannins, anthocyanins, and flavonols.[1][8][9]
-
Purification: For higher purity, a post-extraction purification step is necessary. A common method is to use macroporous resin chromatography. The crude extract is adsorbed onto the resin, and then piceatannol is selectively desorbed using a solvent like ethanol.[5]
-
Fractionation: Solid-phase extraction (SPE) using C18 cartridges can also be employed to fractionate the extract. By eluting with stepwise increases in ethanol concentration, different classes of compounds can be separated.[2]
-
Solvent Selection: While ethanol is effective, its polarity allows it to co-extract a wide range of compounds. If purity is a primary concern over absolute yield, experimenting with solvents of different polarities may help reduce unwanted compounds.
Q4: My extract changes color or degrades during storage. How can I improve its stability?
A4: Color change is often a sign of oxidation or degradation of phenolic compounds.
-
Storage Conditions: Store the dried extract at low temperatures (e.g., 4°C or -20°C) in an airtight, opaque container to protect it from light and oxygen.[5]
-
Inert Atmosphere: For long-term storage, consider blanketing the sample with an inert gas like nitrogen or argon before sealing the container.
-
Solvent Storage: If storing as a solution, use a high-purity solvent and store under the same cold, dark, and low-oxygen conditions.
Frequently Asked Questions (FAQs)
This section provides answers to general questions regarding the extraction process.
Q5: Why are the seeds the preferred part of the Rhodomyrtus tomentosa fruit for piceatannol extraction?
A5: Studies have shown that the phenolic compounds are not evenly distributed throughout the fruit. The vast majority of piceatannol, approximately 94.20%, is concentrated in the seeds, making them the ideal starting material for an efficient extraction.[6]
Q6: What are the most critical parameters to control for conventional solvent extraction?
A6: Based on response surface methodology (RSM) optimization studies, the three most influential variables are ethanol concentration, extraction temperature, and extraction time.[5][6] The optimized conditions have been identified as approximately 79% ethanol, 85°C, and 79 minutes.[5][6]
Q7: Are there more advanced or "green" extraction methods available?
A7: Yes. While conventional solvent extraction is effective, modern techniques can offer advantages such as reduced solvent consumption and shorter extraction times. These include:
-
Ultrasound-Assisted Extraction (UAE): This method uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration and mass transfer. UAE has been successfully applied to extract phenolic compounds from Rhodomyrtus tomentosa leaves and piceatannol from other plant sources.[7][10][11]
-
Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvent and sample, leading to rapid and efficient extraction.[5]
-
Natural Deep Eutectic Solvents (NADES): These are considered green solvents and have been shown to be effective for extracting phenolic compounds from Rhodomyrtus tomentosa leaves under UAE conditions.[12]
Q8: How is the final piceatannol concentration typically measured and verified?
A8: The standard analytical method is High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD).[2][3] Piceatannol is identified by comparing its retention time and UV-Vis spectrum to that of an authentic standard. Quantification is achieved by creating a calibration curve from known concentrations of the standard. For structural confirmation, Mass Spectrometry (MS) can be used.[1][3]
Data Presentation
Table 1: Optimized Parameters for Conventional Piceatannol Extraction from R. tomentosa Seeds
| Parameter | Optimal Value | Reference |
|---|---|---|
| Solvent | 78.8% Ethanol in Water | [5][6] |
| Temperature | 85.3 °C | [5][6] |
| Extraction Time | 78.8 minutes | [5][6] |
| Solid-to-Liquid Ratio | 1:20 (w/v) |[5] |
Table 2: Distribution of Piceatannol in R. tomentosa Fruit Parts
| Fruit Part | Contribution to Total Piceatannol Content | Reference |
|---|---|---|
| Seeds | 94.20% | [6][9] |
| Skin | ~4.38% (Calculated) | [6] |
| Pulp | ~1.42% (Calculated) |[6] |
Experimental Protocols
Protocol 1: Optimized Conventional Solvent Extraction (CSE)
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Sample Preparation: Separate seeds from fresh Rhodomyrtus tomentosa fruits. Freeze-dry the seeds and grind them into a fine powder (e.g., passing through an 80 µm sieve).
-
Solvent Preparation: Prepare a 79% (v/v) ethanol-water solution.
-
Extraction:
-
Separation: Centrifuge the mixture at 6,000 rpm for 10 minutes at 4°C to pellet the solid residue.[5]
-
Collection: Carefully decant the supernatant. For exhaustive extraction, the pellet can be re-extracted two more times with fresh solvent.
-
Solvent Removal: Combine the supernatants and evaporate the solvent using a rotary evaporator at 40°C under reduced pressure.[2]
-
Storage: The resulting crude extract should be lyophilized to a dry powder and stored at 4°C or below in a sealed, dark container.[5]
Protocol 2: High-Performance Liquid Chromatography (HPLC-DAD) Analysis
-
Standard Preparation: Prepare a stock solution of pure piceatannol standard in methanol. Create a series of dilutions to generate a calibration curve (e.g., 1 to 100 µg/mL).
-
Sample Preparation: Accurately weigh the dried extract and dissolve it in 70% methanol to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.[2]
-
HPLC Conditions (Example): [2]
-
Column: C18 reverse-phase column (e.g., Waters XSelect CSH C18, 100 x 3 mm, 2.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.75 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: Monitor at 320 nm for piceatannol.
-
Gradient Elution: A typical gradient would start with a low percentage of B, increasing over time to elute compounds of increasing hydrophobicity.
-
-
Quantification: Identify the piceatannol peak in the sample chromatogram by matching the retention time with the standard. Calculate the concentration using the calibration curve derived from the standards.
Mandatory Visualizations
Caption: Workflow from raw fruit to final piceatannol quantification.
Caption: Logical relationships between key extraction parameters.
References
- 1. Piceatannol, a potent bioactive stilbene, as major phenolic component in Rhodomyrtus tomentosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DIAL : download document [dial.uclouvain.be]
- 3. dial.uclouvain.be [dial.uclouvain.be]
- 4. myfoodresearch.com [myfoodresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. dial.uclouvain.be [dial.uclouvain.be]
- 7. tapchi.vnua.edu.vn [tapchi.vnua.edu.vn]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. jppres.com [jppres.com]
- 11. mdpi.com [mdpi.com]
- 12. Optimization Ultrasound-Assisted Extraction using Choline Chloride-Based Natural Deep Eutectic Solvent to Increase Phenolic Compounds and Antioxidants from Rhodomyrtus Tomentosa Leaves - Ubaya Repository [repository.ubaya.ac.id]
Technical Support Center: Piceatannol 3'-O-glucoside Quantification by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Piceatannol 3'-O-glucoside using mass spectrometry.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process, from sample preparation to data analysis.
Issue 1: Poor or No Signal for this compound
Question: I am not seeing a signal, or the signal for my this compound standard/sample is very weak. What are the possible causes and solutions?
Answer:
A weak or absent signal can stem from several factors throughout the analytical workflow. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for no or weak signal.
Potential Causes & Solutions:
-
Analyte Instability: Piceatannol and its glycosides can be unstable, particularly in solution and under certain storage conditions.[1] Oxidation is a common degradation pathway.
-
Solution: Prepare fresh stock solutions and working standards. If analyzing in a biological matrix like cell culture medium, consider adding an antioxidant such as ascorbic acid to prevent degradation.[1] Store all samples and standards at low temperatures (e.g., -80°C) and protect them from light.
-
-
Incorrect Mass Spectrometer Settings: The instrument may not be set to monitor the correct mass-to-charge ratio (m/z) for the precursor and product ions.
-
Solution: Verify the m/z values for this compound. The [M-H]⁻ precursor ion is typically m/z 405.1.[2] A common fragmentation is the loss of the glucose moiety (162 Da), resulting in the piceatannol aglycone fragment at m/z 243.1.[3] Ensure the instrument is operating in the correct ionization mode, typically negative electrospray ionization (ESI-) for polyphenols.
-
-
Chromatographic Issues: The compound may not be eluting from the LC column as expected, or it may be co-eluting with interfering substances.
-
Solution: Inject a fresh, reasonably concentrated standard to confirm the retention time. Ensure the mobile phase composition and gradient are appropriate for retaining and eluting a polar glycosylated compound. A reversed-phase C18 column is commonly used.
-
-
Matrix Effects: Components in the sample matrix (e.g., salts, proteins, other metabolites) can interfere with the ionization of this compound, leading to ion suppression.
-
Solution: Perform a post-extraction spike experiment to assess the degree of matrix effect. If significant suppression is observed, improve the sample preparation method (e.g., by using solid-phase extraction, SPE) to remove interfering components. The use of a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.
-
Issue 2: High Variability in Quantitative Results
Question: My replicate injections show high variability. What could be causing this inconsistency?
Answer:
High variability in quantitative data can be attributed to several factors, including sample preparation, instrument performance, and analyte stability.
Potential Causes & Solutions:
-
Inconsistent Sample Preparation: Variability in extraction efficiency or dilution steps can lead to inconsistent final concentrations.
-
Solution: Use a validated and standardized sample preparation protocol. Ensure precise pipetting and thorough mixing at each step. The use of an internal standard can help correct for variations in sample preparation.
-
-
Analyte Degradation During Autosampler Storage: this compound may degrade in the autosampler, especially if not temperature-controlled.
-
Solution: Keep the autosampler at a low temperature (e.g., 4°C). If degradation is still suspected, limit the time samples spend in the autosampler before injection or add a stabilizing agent like ascorbic acid to the sample vials.[1]
-
-
Instrument Instability: Fluctuations in the LC pump pressure, ESI spray stability, or detector sensitivity can cause variable results.
-
Solution: Perform system suitability tests before running the sample batch. This includes injecting a standard solution multiple times to check for consistent retention times, peak areas, and peak shapes. Ensure the system is properly equilibrated.
-
-
Carryover: Residual analyte from a previous, more concentrated sample may be present in the injection system and column, leading to artificially high results in subsequent injections.
-
Solution: Inject a blank solvent sample after a high-concentration sample to check for carryover. If observed, optimize the needle wash method in the autosampler and consider a longer column wash time between injections.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical mass transitions for this compound in MRM mode?
A1: For quantitative analysis using tandem mass spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode, the following parameters are typically used. It is crucial to optimize the collision energy on your specific instrument.
Table 1: Mass Spectrometry Parameters for this compound
| Analyte | Ionization Mode | Precursor Ion [M-H]⁻ (m/z) | Product Ion (m/z) | Notes |
| This compound | ESI- | 405.1[2] | 243.1[3] | Corresponds to the neutral loss of the glucose moiety (162 Da).[3] This is typically the most abundant and specific fragment. |
| This compound | ESI- | 405.1 | 201.1 | A secondary fragment of the piceatannol aglycone.[3][4] |
| Piceatannol (Aglycone) | ESI- | 243.1[2][3] | 201.1[3][4] | Useful for monitoring potential in-source fragmentation or degradation of the glycoside. |
| Piceatannol (Aglycone) | ESI- | 243.1 | 159.1[3][4] | Another characteristic fragment of the piceatannol aglycone. |
Q2: Should I use the parent compound (Piceatannol) to quantify its glucoside?
A2: It is strongly recommended to use an authentic standard of this compound for quantification. Using the aglycone (Piceatannol) as a surrogate standard can lead to significant inaccuracies.[5] The ionization efficiency of the glycoside and the aglycone can be very different, which would result in an incorrect quantification. If an authentic standard is unavailable, results should be reported as "semi-quantitative" or as "Piceatannol equivalents."
Q3: What type of LC column and mobile phases are recommended?
A3: A standard reversed-phase C18 column (e.g., 150 x 2.1 mm, 5 µm particle size) is a good starting point.[6] A gradient elution is typically required to separate the analyte from other matrix components.
Table 2: Example LC Method
| Parameter | Recommendation |
| Column | Reversed-Phase C18 (e.g., 150 x 2.1 mm, 5 µm)[6] |
| Mobile Phase A | Water with 0.1% Formic Acid or 0.5% Acetic Acid[6] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Flow Rate | 0.2 - 0.4 mL/min |
| Gradient | Start with a low percentage of B (e.g., 5-15%), increase to elute the analyte, then wash and re-equilibrate. |
| Injection Volume | 5 - 20 µL[6] |
Q4: My sample contains both Piceatannol and its glucoside. How can I resolve them?
A4: Piceatannol is less polar than its glucoside and will therefore have a longer retention time on a reversed-phase column. A well-optimized gradient elution should be sufficient to separate the two compounds. The glucoside will elute earlier than the aglycone.
Q5: What are the key fragmentation pathways for Piceatannol and its glucoside?
A5: Understanding the fragmentation is key to setting up your MS/MS experiment.
Caption: Fragmentation pathway of this compound.
The primary fragmentation for O-glycosides is the cleavage of the glycosidic bond.[7] For this compound, this results in the loss of a glucose molecule (162 Da) to produce the piceatannol aglycone ion at m/z 243.1.[3] The piceatannol aglycone then undergoes further fragmentation, commonly through the loss of water (18 Da) to yield a fragment at m/z 225.1, or the loss of a C₂H₂O moiety (42 Da) to produce a fragment at m/z 201.1.[3][8]
Experimental Protocols
Protocol 1: Sample Preparation from Biological Fluids (e.g., Plasma)
-
Thaw: Thaw frozen plasma samples on ice.
-
Internal Standard: Add an appropriate internal standard (e.g., a stable isotope-labeled this compound) to a 100 µL aliquot of plasma.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid to aid stability) to precipitate proteins.
-
Vortex & Centrifuge: Vortex the mixture for 1 minute, then centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% Water/10% Acetonitrile with 0.1% Formic Acid).
-
Analysis: Vortex briefly and inject into the LC-MS/MS system.
References
- 1. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. currentseparations.com [currentseparations.com]
- 7. journals.ekb.eg [journals.ekb.eg]
- 8. Collisionally induced fragmentation of [M-H](-) species of resveratrol and piceatannol investigated by deuterium labelling and accurate mass measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing In Vivo Bioavailability of Piceatannol Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome the challenges of poor in vivo bioavailability of piceatannol and its derivatives.
Troubleshooting Guides
Issue 1: Low Plasma Concentrations of Piceatannol Post-Oral Administration
Potential Cause: Rapid metabolism (glucuronidation, sulfation, and O-methylation) in the intestine and liver is a primary reason for the low oral bioavailability of piceatannol.[1][2][3]
Troubleshooting Steps:
-
Characterize Metabolites:
-
Inhibit Metabolic Enzymes (Mechanistic Study):
-
Protocol: Co-administer piceatannol with known inhibitors of UGTs (UDP-glucuronosyltransferases) or COMT (catechol-O-methyltransferase), like entacapone, in an animal model.[2]
-
Interpretation: A significant increase in the plasma concentration of the parent piceatannol would indicate that the inhibited enzyme pathway is a major contributor to its first-pass metabolism.
-
-
Consider Structural Analogs:
Issue 2: Poor Aqueous Solubility Limiting Formulation and Absorption
Potential Cause: Piceatannol is a lipophilic compound with low water solubility, which can limit its dissolution in the gastrointestinal tract and subsequent absorption.[6]
Troubleshooting Steps:
-
Solubility Assessment:
-
Protocol: Determine the solubility of your piceatannol derivative in various pharmaceutically acceptable solvents and buffers (e.g., PBS, simulated gastric fluid).
-
Interpretation: Compare the results to identify suitable solvent systems for in vitro assays and potential formulation strategies.
-
-
Employ Solubilization Techniques:
-
Cyclodextrin Complexation: Formulate piceatannol with α- or β-cyclodextrins. This has been shown to dose-dependently increase its solubility.[1][4][5]
-
Nanoformulations: Develop nanoemulsions, solid lipid nanoparticles (SLNs), or polymeric nanoparticles to enhance solubility and dissolution rate.[4][5][7][8]
-
Issue 3: Inconsistent Results in In Vivo Efficacy Studies
Potential Cause: The low and variable bioavailability of unformulated piceatannol can lead to inconsistent exposure at the target site, resulting in variable efficacy.
Troubleshooting Steps:
-
Pharmacokinetic-Pharmacodynamic (PK/PD) Correlation:
-
Protocol: Conduct a dose-ranging study in an appropriate animal model, measuring both plasma concentrations of piceatannol and a relevant pharmacodynamic marker over time.
-
Interpretation: Establish a correlation between the achieved plasma concentration (AUC, Cmax) and the observed biological effect. This will help determine the minimum effective concentration.
-
-
Implement Bioavailability Enhancement Strategies:
-
Strategy: Based on the identified limitations (metabolism vs. solubility), select an appropriate enhancement strategy (e.g., nanoencapsulation for improved absorption and protection from metabolism).
-
Rationale: Formulations like albumin nanoparticles have been shown to enhance the anticancer potential of piceatannol by improving its delivery.[6][9]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of piceatannol observed in vivo?
A1: Following oral administration in rats, piceatannol is metabolized into conjugates (glucuronides and sulfates) and O-methylated derivatives, such as rhapontigenin and isorhapontigenin.[2][10] Piceatannol-monoglucuronide is often the most abundant metabolite found in plasma.[3]
Q2: How does the bioavailability of piceatannol compare to that of resveratrol?
A2: While resveratrol itself has very low bioavailability (<1%), piceatannol is considered more metabolically stable.[1] Studies in rats have shown that after co-administration, the AUC for piceatannol was 2.1 times greater than that for resveratrol, attributed to its higher metabolic stability.[10] However, the absolute bioavailability of piceatannol is still low, estimated at around 7%.[3]
Q3: What are the most promising strategies to improve the oral bioavailability of piceatannol derivatives?
A3: The most promising strategies involve either structural modification or advanced formulation techniques:
-
Structural Modification: Prenylated and methylated forms of piceatannol have demonstrated slower glucuronidation and enhanced oral bioavailability.[1][4][5]
-
Formulation: Encapsulation into nano-delivery systems such as polymeric nanoparticles, emulsomes, and nanoemulsions can protect piceatannol from degradation, improve its solubility, and enhance its absorption.[4][5][7][8] Complexation with cyclodextrins is another effective method to increase solubility.[1]
Q4: Can nanoformulations help overcome the rapid metabolism of piceatannol?
A4: Yes, nanoformulations can protect piceatannol from enzymatic degradation in the gastrointestinal tract and during first-pass metabolism in the liver.[4][5] By encapsulating the compound, its direct exposure to metabolic enzymes is reduced, allowing more of the parent compound to reach systemic circulation.
Q5: Are the metabolites of piceatannol biologically active?
A5: Yes, some metabolites of piceatannol, such as rhapontigenin and isorhapontigenin, are pharmacologically active.[2] This is an important consideration, as the observed in vivo effects could be a combination of the parent compound and its active metabolites.
Data Presentation
Table 1: Pharmacokinetic Parameters of Piceatannol and its Derivatives in Rats
| Compound/Formulation | Dose & Route | Cmax | AUC (μmol·h/L) | Bioavailability (F) | Reference |
| Piceatannol | 10 mg/kg, IV | - | 8.48 ± 2.48 µg·h/mL | - | [11] |
| Piceatannol | Oral | - | - | 6.99% ± 2.97% | [3] |
| Piceatannol + α-cyclodextrin | Oral | 5.8 µmol | Increased vs. Piceatannol alone | Not specified | [1] |
| Piceatannol (co-administered with Resveratrol) | Oral | - | 8.6 | Not specified | [10] |
| Resveratrol (co-administered with Piceatannol) | Oral | - | 4.1 | Not specified | [10] |
Table 2: Efficacy of Piceatannol Formulations in Cancer Cells
| Formulation | Cell Line | IC50 | Fold Improvement vs. Raw | Reference |
| Raw Piceatannol | HCT 116 (Colon Cancer) | 18.94 ± 1.91 µM | - | [7] |
| Piceatannol Emulsomes | HCT 116 (Colon Cancer) | 7.02 ± 0.23 µM | ~2.7x | [7] |
| Raw Piceatannol | HCT 29 (Colon Cancer) | 18.4 ± 1.7 µM | - | [7] |
| Piceatannol Emulsomes | HCT 29 (Colon Cancer) | 6.3 ± 0.2 µM | ~2.9x | [7] |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Catheterization: If performing IV administration and serial blood sampling, surgically implant a catheter into the jugular vein one day prior to the study.
-
Dosing:
-
Oral Group: Administer the piceatannol derivative (e.g., suspended in 0.5% carboxymethylcellulose) via oral gavage.
-
Intravenous Group: Administer a filtered, sterile solution of the piceatannol derivative via the jugular vein catheter.
-
-
Blood Sampling: Collect blood samples (approx. 200 µL) into heparinized tubes at predefined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours).
-
Plasma Preparation: Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma. Store plasma at -80°C until analysis.
-
Sample Analysis:
-
Precipitate plasma proteins using a suitable organic solvent (e.g., acetonitrile).
-
Centrifuge and collect the supernatant.
-
Analyze the concentration of the piceatannol derivative and its major metabolites using a validated LC-MS/MS method.
-
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, clearance) using non-compartmental analysis software.
Protocol 2: Preparation of Piceatannol-Loaded Albumin Nanoparticles
This protocol is adapted from the desolvation method described for PIC-BSA nanoparticles.[6]
-
Protein Solution: Prepare a solution of bovine serum albumin (BSA) in deionized water (e.g., 2% w/v).
-
Drug Loading: Dissolve piceatannol in a suitable organic solvent (e.g., ethanol) and add it dropwise to the BSA solution under constant stirring.
-
Desolvation: Add a desolvating agent (e.g., ethanol) dropwise to the BSA-piceatannol solution until the solution becomes turbid, indicating the formation of nanoparticles.
-
Cross-linking: Add a cross-linking agent (e.g., 8% glutaraldehyde) to stabilize the nanoparticles. Allow the reaction to proceed for 24 hours.
-
Purification: Purify the nanoparticles by repeated cycles of centrifugation and resuspension in deionized water to remove unentrapped drug and excess reagents.
-
Characterization:
-
Particle Size and Zeta Potential: Analyze using dynamic light scattering (DLS).
-
Morphology: Visualize using transmission electron microscopy (TEM).
-
Entrapment Efficiency: Quantify the amount of piceatannol in the nanoparticles and the supernatant using HPLC or a UV-Vis spectrophotometer.
-
Visualizations
Caption: Key barriers to the oral bioavailability of piceatannol derivatives.
Caption: Troubleshooting workflow for poor piceatannol bioavailability.
Caption: Simplified signaling pathways affected by piceatannol.
References
- 1. The Therapeutic Potential of Piceatannol, a Natural Stilbene, in Metabolic Diseases: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biotransformation of Piceatannol, a Dietary Resveratrol Derivative: Promises to Human Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Progress to Improve Oral Bioavailability and Beneficial Effects of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Albumin Nano-Encapsulation of Piceatannol Enhances Its Anticancer Potential in Colon Cancer Via Downregulation of Nuclear p65 and HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Resveratrol-Based Nanoformulations as an Emerging Therapeutic Strategy for Cancer [frontiersin.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. academic.oup.com [academic.oup.com]
Validation & Comparative
Piceatannol Demonstrates Superior Anti-Adipogenic Effects Compared to Resveratrol in Preclinical Models
For Immediate Release: A comprehensive review of experimental data indicates that piceatannol, a hydroxylated analog of resveratrol, exhibits more potent anti-adipogenic properties than its parent compound. This guide synthesizes findings from key in vitro studies, providing researchers, scientists, and drug development professionals with a comparative analysis of their effects on fat cell formation. While Piceatannol 3'-O-glucoside is a known derivative of piceatannol, current literature lacks direct comparative studies on its anti-adipogenic effects against resveratrol.
Executive Summary
Adipogenesis, the process of pre-adipocyte differentiation into mature adipocytes, is a critical target in the development of therapeutics for obesity and related metabolic disorders. Both piceatannol and resveratrol, naturally occurring stilbenoids, have been investigated for their potential to inhibit this process. This guide consolidates quantitative data from studies on human visceral adipose-derived stem cells (vASCs) and 3T3-L1 pre-adipocytes, revealing that piceatannol more effectively suppresses lipid accumulation and the expression of key adipogenic markers.
Comparative Efficacy: Piceatannol vs. Resveratrol
Experimental evidence consistently points to the superior anti-adipogenic activity of piceatannol over resveratrol. A key study demonstrated that at a concentration of 20 μM, piceatannol exhibited a significantly higher capacity to inhibit adipogenesis in human vASCs compared to resveratrol[1][2].
Quantitative Data on Anti-Adipogenic Effects
The following tables summarize the dose-dependent inhibitory effects of piceatannol and resveratrol on lipid accumulation and the expression of critical adipogenic transcription factors.
Table 1: Inhibition of Intracellular Lipid Accumulation in Human Visceral Adipose-Derived Stem Cells (vASCs)
| Compound | Concentration (μM) | Inhibition of Lipid Accumulation (%) |
| Resveratrol | 5 | 17%[1] |
| 10 | 27%[1] | |
| 20 | 29%[1] | |
| Piceatannol | 5 | 16%[1] |
| 10 | 34%[1] | |
| 20 | 54%[1] |
Data extracted from a study by Kim et al. (2021)[1].
Table 2: Downregulation of Adipogenic Marker mRNA Expression in Human vASCs (at 20 μM)
| Gene | Resveratrol (% of control) | Piceatannol (% of control) |
| C/EBPα | ~60% | ~30% |
| PPARγ | ~55% | ~25% |
| aP2 | ~50% | ~20% |
Approximate values based on graphical data from Kim et al. (2021)[1]. Piceatannol showed significantly stronger downregulation compared to resveratrol.
Mechanistic Insights: Signaling Pathways in Adipogenesis Inhibition
Both piceatannol and resveratrol exert their anti-adipogenic effects by modulating key signaling pathways that govern adipocyte differentiation. However, the degree of modulation appears to differ, contributing to piceatannol's enhanced potency.
The process of adipogenesis is orchestrated by a cascade of transcription factors, primarily CCAAT/enhancer-binding protein α (C/EBPα) and peroxisome proliferator-activated receptor γ (PPARγ). These master regulators control the expression of genes responsible for the adipocyte phenotype, including adipocyte fatty acid-binding protein (aP2), which is involved in fatty acid uptake and transport.
Both compounds have been shown to suppress the expression of C/EBPα and PPARγ[1][3]. The superior effect of piceatannol is linked to a more significant downregulation of these master transcription factors[1][2].
Furthermore, both stilbenoids are known to influence upstream signaling pathways such as the insulin signaling pathway, AMP-activated protein kinase (AMPK), and Sirtuin 1 (SIRT1), all of which converge on the regulation of adipogenesis. Piceatannol has been reported to inhibit the insulin receptor-dependent signaling pathway, a crucial step in the early phase of adipogenesis.
Caption: Simplified signaling pathway of adipogenesis and points of inhibition by piceatannol and resveratrol.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited findings, detailed methodologies from the primary literature are summarized below.
Cell Culture and Differentiation of Human Visceral Adipose-Derived Stem Cells (vASCs)
-
Isolation and Culture of vASCs: Human visceral adipose tissue is minced and digested with collagenase type IA. The resulting cell suspension is filtered and centrifuged to obtain a pellet of stromal vascular fraction. Cells are then cultured in DMEM/F-12 medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Adipogenic Differentiation: To induce differentiation, confluent vASCs are cultured in an adipogenic differentiation medium (ADM) containing DMEM/F-12, FBS, insulin, dexamethasone, 3-isobutyl-1-methylxanthine (IBMX), and indomethacin.
-
Treatment with Compounds: Resveratrol or piceatannol (5, 10, or 20 μM) is added to the ADM. The medium is changed every 2-3 days for 14 days.
Oil Red O Staining for Lipid Accumulation
-
Fixation: Differentiated adipocytes are washed with phosphate-buffered saline (PBS) and fixed with 10% formalin for 1 hour.
-
Staining: Cells are washed with 60% isopropanol and then stained with Oil Red O solution for 30 minutes to visualize intracellular lipid droplets.
-
Quantification: The stained lipid droplets are eluted with 100% isopropanol, and the absorbance is measured at 520 nm.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the treated cells using Trizol reagent. cDNA is synthesized from the RNA templates using a reverse transcriptase kit.
-
qRT-PCR: The expression levels of adipogenic marker genes (C/EBPα, PPARγ, aP2) are quantified by qRT-PCR using SYBR green master mix. The relative gene expression is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) as an internal control.
Caption: Experimental workflow for comparing the anti-adipogenic effects of piceatannol and resveratrol.
Conclusion
The available experimental data strongly suggest that piceatannol is a more potent inhibitor of adipogenesis than resveratrol. Its superior ability to reduce lipid accumulation and downregulate the expression of key adipogenic transcription factors in human visceral pre-adipocytes makes it a compelling candidate for further investigation in the context of obesity and metabolic disease research. Future studies are warranted to explore the anti-adipogenic potential of piceatannol derivatives, such as this compound, and to translate these preclinical findings into in vivo models.
References
Comparative analysis of Piceatannol 3'-O-glucoside and piceatannol bioactivity.
A comprehensive evaluation of the biological activities of piceatannol and its glycosylated form, piceatannol 3'-O-glucoside, reveals distinct profiles with significant implications for their therapeutic potential. While both compounds exhibit a range of beneficial effects, including anti-inflammatory, antioxidant, and anticancer properties, their potency and mechanisms of action can differ. This guide provides a comparative analysis based on available experimental data, detailing their respective bioactivities, underlying signaling pathways, and the experimental methodologies used for their evaluation.
Quantitative Bioactivity Comparison
The following table summarizes the available quantitative data on the bioactivities of piceatannol and this compound. Direct comparative studies for all activities are limited, and thus, some data is presented for each compound individually.
| Bioactivity | Assay/Model | This compound (IC₅₀/EC₅₀) | Piceatannol (IC₅₀/EC₅₀) | Reference(s) |
| Anti-inflammatory | Arginase I Inhibition | 11.22 µM | 47 ± 7 µM (bovine), 69 ± 7 µM (human) | [1][2] |
| Arginase II Inhibition | 11.06 µM | Not Available | [1] | |
| Lipoxygenase (LOX) Inhibition | 69 µM | Not Available in direct comparison | [1] | |
| Anticancer | Human Breast Cancer (MCF-7) Cell Viability | Not Available | Inactive (>100 µM) | [3] |
| Human Colon Cancer (HT-29) Cell Viability | Not Available | Inactive | [3] | |
| Human Cervical Cancer (HeLa) Cell Viability | Not Available | Inactive | [3] | |
| Human Oral Cancer (KB) Cell Viability | Not Available | Inactive | [3] | |
| Human Prostate Cancer (LNCaP) Cell Viability | Not Available | 31.7 µM | [4] | |
| Human Prostate Cancer (Du145) Cell Viability | Not Available | 23.2 µM | [4] | |
| Human Prostate Cancer (PC3M) Cell Viability | Not Available | 34.6 µM | [4] | |
| Human Myeloid Leukemia (HL-60) Cell Viability | Not Available | <10 µM | [4] | |
| Mouse Lymphocytic Leukemia (L1210) Cell Viability | Not Available | <20 µM | [4] | |
| Antioxidant | Peroxyl Radical Scavenging | Not Available | Superior to Resveratrol | [5] |
| Hydrogen Peroxide-induced ROS Reduction | Not Available | Superior to Resveratrol and Vitamin C |
Signaling Pathways
The bioactivities of piceatannol and its 3'-O-glucoside are mediated through the modulation of various intracellular signaling pathways.
This compound
This compound primarily exerts its effects through the activation of endothelial nitric oxide synthase (eNOS) via the inhibition of arginase. It also demonstrates protective effects by modulating the NRF2/HO-1 pathway.
Piceatannol
Piceatannol modulates multiple signaling pathways, including the NF-κB and MAPK pathways in inflammation, and the PTEN/AKT pathway in cancer.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Arginase Inhibition Assay
-
Objective: To determine the inhibitory effect of a compound on arginase activity.
-
Principle: Arginase catalyzes the hydrolysis of L-arginine to L-ornithine and urea. The amount of urea produced is quantified to measure enzyme activity.
-
Procedure:
-
Prepare liver (for Arginase I) and kidney (for Arginase II) lysates from mice.
-
Incubate the lysate with the test compound (this compound or Piceatannol) at various concentrations.
-
Initiate the enzymatic reaction by adding L-arginine.
-
Stop the reaction after a defined incubation period.
-
Quantify the urea produced using a colorimetric method (e.g., with α-isonitrosopropiophenone).
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
-
Lipoxygenase (LOX) Inhibition Assay
-
Objective: To assess the inhibitory potential of a compound against lipoxygenase.
-
Principle: Lipoxygenase catalyzes the oxidation of linoleic acid, which can be monitored spectrophotometrically by the increase in absorbance at 234 nm.
-
Procedure:
-
Prepare a reaction mixture containing sodium phosphate buffer, linoleic acid solution, and the test compound.
-
Initiate the reaction by adding the lipoxygenase enzyme solution.
-
Monitor the change in absorbance at 234 nm over time using a spectrophotometer.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
-
Cell Viability (MTT) Assay
-
Objective: To measure the cytotoxic effects of a compound on cancer cell lines.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase to form formazan, an insoluble purple product. The amount of formazan is proportional to the number of viable cells.
-
Procedure:
-
Seed cancer cells (e.g., MCF-7, HT-29, HeLa, KB, LNCaP, Du145, PC3M, HL-60, L1210) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (Piceatannol or this compound) for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours to allow formazan crystal formation.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
-
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the comparative analysis of the bioactivity of Piceatannol and its 3'-O-glucoside.
References
- 1. Piceatannol-3'-O-β-D-glucopyranoside as an active component of rhubarb activates endothelial nitric oxide synthase through inhibition of arginase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Piceatannol, a better peroxyl radical scavenger than resveratrol - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Different Antioxidative and Antiapoptotic Effects of Piceatannol and Resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Piceatannol 3'-O-glucoside vs. Rhaponticin
In the landscape of natural stilbenoids, Piceatannol 3'-O-glucoside and Rhaponticin have emerged as compounds of significant interest for researchers in drug development due to their diverse biological activities. This guide provides a comprehensive, data-supported comparison of these two molecules, focusing on their mechanisms of action, pharmacokinetic profiles, and effects on key signaling pathways. While direct head-to-head studies are limited, this analysis synthesizes available experimental data to offer an objective overview for scientific and research professionals.
Chemical Structures and Properties
| Feature | This compound | Rhaponticin |
| Synonyms | Astringin, Astringinin 3-O-glucoside[1] | Rhapontin, 3,3',5-Trihydroxy-4'-methoxystilbene 3-O-β-D-glucoside[2][3] |
| Polyphenol Class | Stilbenes[1] | Stilbenes |
| Chemical Formula | C₂₀H₂₂O₉[1] | C₂₁H₂₄O₉ |
| Molecular Weight | 406.38 g/mol [1] | 420.41 g/mol |
| Active Form | Piceatannol | Rhapontigenin[2][4][5][6][7] |
Comparative Biological Activities and Efficacy
Both this compound and Rhaponticin, along with its active metabolite rhapontigenin, exhibit a range of pharmacological effects. The following table summarizes their key biological activities based on available in vitro and in vivo data.
| Biological Activity | This compound | Rhaponticin / Rhapontigenin |
| Anti-inflammatory | Demonstrated through modulation of NF-κB and MAPK signaling pathways.[8] | Rhaponticin and its aglycone, rhapontigenin, display anti-inflammatory effects.[5] |
| Antioxidant | Protects against oxidative stress by inducing heme oxygenase-1 (HO-1) and activating the NRF2/HO-1 pathway.[8][9] | Rhapontigenin exhibits significant antioxidant activity by scavenging reactive oxygen species (ROS).[4][6][7] |
| Anticancer | Piceatannol, the aglycone, suppresses the proliferation of various tumor cells and induces apoptosis.[10][11] | Rhaponticin has demonstrated anti-tumor effects in various cancers, including head and neck squamous cell carcinoma, lung, gastric, and prostate cancers.[12] It can induce apoptosis and inhibit cancer cell invasion and metastasis.[12] |
| Cardiovascular Effects | Activates endothelial nitric oxide synthase (eNOS) through inhibition of arginase, suggesting vasoprotective properties.[13] | Possesses antithrombotic activities.[14][15] |
| Neuroprotective Effects | Attenuates colistin-induced neurotoxicity by suppressing oxidative stress via the NRF2/HO-1 pathway.[9] | Information not prominently available in the search results. |
| Metabolic Effects | Piceatannol has been investigated for its role in preventing and treating metabolic diseases.[16] | Rhaponticin has shown beneficial activities in diabetic mice, including alleviating liver steatosis and improving blood glucose and lipid profiles.[17] |
Quantitative Data Summary
| Parameter | This compound | Rhaponticin |
| IC₅₀ against Arginase I | 11.22 µM[13][18] | Not Available |
| IC₅₀ against Arginase II | 11.06 µM[13][18] | Not Available |
| Oral Bioavailability | The aglycone, piceatannol, has a relatively low absolute bioavailability of 6.99 ± 2.97%.[19] | Very low, calculated to be 0.03% in rats.[20] |
Pharmacokinetic Profiles
A comparative overview of the pharmacokinetic properties of both compounds is crucial for understanding their therapeutic potential.
| Pharmacokinetic Parameter | This compound / Piceatannol | Rhaponticin / Rhapontigenin |
| Metabolism | Piceatannol is metabolized via glucuronidation, sulfation, and O-methylation.[21] It can be converted to rhapontigenin and isorhapontigenin.[21] | Rhaponticin is metabolized by gut microbiota into its absorbable and biologically active form, rhapontigenin.[2][4][5][6][7] |
| Elimination Half-life | Piceatannol has a plasma elimination half-life of approximately 4.23 hours in rats.[16] | Rhaponticin is rapidly distributed and eliminated from rat plasma.[20] |
| Distribution | Piceatannol has a high volume of distribution, indicating wide tissue distribution.[19] | Information not prominently available in the search results. |
Signaling Pathways and Mechanisms of Action
This compound: Arginase Inhibition and eNOS Activation
This compound has been identified as an inhibitor of arginase I and II.[13] Arginase competes with endothelial nitric oxide synthase (eNOS) for their common substrate, L-arginine. By inhibiting arginase, this compound increases the availability of L-arginine for eNOS, leading to enhanced nitric oxide (NO) production. This mechanism contributes to its vasoprotective effects.
Caption: this compound signaling pathway.
This compound: NRF2/HO-1 Pathway Activation
This compound has been shown to mitigate oxidative stress by activating the NRF2/HO-1 signaling pathway.[9] This pathway is a key cellular defense mechanism against oxidative damage.
Caption: NRF2/HO-1 pathway activation by this compound.
Rhaponticin: Modulation of the IL-6/STAT3 Signaling Pathway
In head and neck squamous cell carcinoma (HNSCC), rhaponticin has been found to inhibit cell invasion and metastasis by suppressing the IL-6/STAT3 signaling pathway.[12] This pathway is often dysregulated in cancer and promotes tumor progression.
Caption: Rhaponticin's modulation of the IL-6/STAT3 pathway.
Rhaponticin: Inhibition of the PI3K-Akt-mTOR Signaling Pathway
In osteosarcoma cells, rhaponticin has been shown to exert its anticancer effects by down-regulating the PI3K-Akt-mTOR signaling cascade.[22] This pathway is critical for cell proliferation, survival, and growth.
Caption: Rhaponticin's inhibition of the PI3K-Akt-mTOR pathway.
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols cited in the research of this compound and Rhaponticin.
Arginase Activity Assay (for this compound)
-
Principle: This assay measures the amount of urea produced from the hydrolysis of L-arginine by arginase.
-
Procedure (summarized from Woo et al.):
-
Cell or tissue lysates are prepared to obtain the arginase enzyme.
-
The lysate is incubated with a known concentration of L-arginine in a buffered solution.
-
The reaction is stopped, and the amount of urea produced is quantified colorimetrically using a reagent such as α-isonitrosopropiophenone.
-
The absorbance is measured at a specific wavelength, and the urea concentration is determined from a standard curve.
-
To determine the inhibitory effect of this compound, various concentrations of the compound are pre-incubated with the enzyme before the addition of L-arginine.
-
Cell Viability Assay (CCK-8 for Rhaponticin)
-
Principle: The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay for the determination of cell viability in cell proliferation and cytotoxicity assays.
-
Procedure (summarized from studies on Rhaponticin):
-
Cells (e.g., CAL 27 and SCC-9) are seeded in 96-well plates and allowed to adhere.
-
The cells are then treated with various concentrations of Rhaponticin for a specified period (e.g., 24 hours).
-
After treatment, the CCK-8 solution is added to each well and incubated.
-
The amount of formazan dye generated by cellular dehydrogenases is directly proportional to the number of living cells.
-
The absorbance is measured at 450 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.[12]
-
Western Blot Analysis (for both compounds)
-
Principle: This technique is used to detect specific proteins in a sample of tissue homogenate or extract.
-
Procedure (general protocol):
-
Proteins are extracted from treated and untreated cells or tissues.
-
Protein concentration is determined using a method like the BCA assay.
-
Equal amounts of protein are separated by size using SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to the protein of interest (e.g., IL-6, STAT3, PI3K, Akt, mTOR, NRF2, HO-1).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Conclusion
This compound and Rhaponticin are both promising stilbenoids with distinct yet overlapping therapeutic potential. This compound shows particular promise in cardiovascular and neuroprotective applications through its unique mechanism of arginase inhibition and NRF2/HO-1 pathway activation. Rhaponticin, primarily through its active metabolite rhapontigenin, demonstrates significant anticancer and anti-inflammatory properties by modulating key cancer-related signaling pathways such as IL-6/STAT3 and PI3K-Akt-mTOR.
The primary challenge for the clinical translation of both compounds is their low oral bioavailability. Future research should focus on the development of novel delivery systems to enhance their pharmacokinetic profiles. While this guide provides a comparative overview based on existing data, direct head-to-head clinical and preclinical studies are warranted to definitively establish the superior compound for specific therapeutic indications.
References
- 1. Showing dietary polyphenol Piceatannol 3-O-glucoside - Phenol-Explorer [phenol-explorer.eu]
- 2. Rhaponticin as an anti-inflammatory component of rhubarb: a minireview of the current state of the art and prospects fo… [ouci.dntb.gov.ua]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Metabolism of Rhaponticin and Activities of its Metabolite, Rhapontigenin: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. researchgate.net [researchgate.net]
- 9. Piceatannol-3'-O-β-D-glucopyranoside attenuates colistin-induced neurotoxicity by suppressing oxidative stress via the NRF2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biological activity of piceatannol: leaving the shadow of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Rhaponticin inhibits the proliferation, migration, and invasion of head and neck squamous cell carcinoma (HNSCC) cells through modulation of the IL6/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Piceatannol-3'-O-β-D-glucopyranoside as an active component of rhubarb activates endothelial nitric oxide synthase through inhibition of arginase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benthamscience.com [benthamscience.com]
- 16. The Therapeutic Potential of Piceatannol, a Natural Stilbene, in Metabolic Diseases: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Piceatannol-3'-O-beta-D-glucopyranoside as an active component of rhubarb activates endothelial nitric oxide synthase through inhibition of arginase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Pharmacokinetics, bioavailability and metabolism of rhaponticin in rat plasma by UHPLC-Q-TOF/MS and UHPLC-DAD-MSn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Biotransformation of Piceatannol, a Dietary Resveratrol Derivative: Promises to Human Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Rhaponticin suppresses osteosarcoma through the inhibition of PI3K-Akt-mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Syk Kinase Inhibitors: Evaluating Piceatannol and its Glucoside Derivative
For Researchers, Scientists, and Drug Development Professionals
Spleen tyrosine kinase (Syk) has emerged as a critical therapeutic target in a variety of autoimmune diseases, allergic reactions, and hematological malignancies. Its central role in signaling pathways of immune cells, such as B-cells and mast cells, makes it an attractive molecule for inhibition. This guide provides a comparative analysis of Piceatannol, a natural stilbenoid, and its derivative, Piceatannol 3'-O-glucoside, in the context of selective Syk kinase inhibition. We will also compare their performance with other well-characterized Syk inhibitors, supported by experimental data and detailed protocols.
While Piceatannol is a known Syk inhibitor, the direct inhibitory activity of this compound on Syk has not been definitively established in the scientific literature. It is hypothesized that the glucoside may act as a prodrug, being metabolized to the active aglycone, Piceatannol, in vivo. This guide will, therefore, focus on the validated activity of Piceatannol and compare it with other prominent Syk inhibitors, while also discussing the known biological activities of this compound.
Comparative Analysis of Syk Kinase Inhibitors
The following table summarizes the in vitro potency of Piceatannol and other notable Syk kinase inhibitors against Syk and other kinases to provide a selectivity profile.
| Compound | Syk IC50 (nM) | Other Kinases Inhibited (IC50 in nM) | Selectivity Profile |
| Piceatannol | 1,530 - 10,000[1][2] | Lyn (~10-fold less potent), PKA (3,000), PKC (8,000), MLCK (12,000), CDPK (19,000)[1][3] | Moderately selective for Syk over some other kinases. |
| Fostamatinib (R406) | 41[4] | KDR (30), FLT3 (less potent than Syk)[4][5] | Non-selective, inhibits multiple kinases at therapeutically relevant concentrations.[3][5] |
| Entospletinib (GS-9973) | 7.7[6][7] | Highly selective, with 13- to >1000-fold cellular selectivity for Syk over other kinases like Jak2, c-Kit, Flt3, Ret, and KDR.[6] | Highly selective for Syk.[6] |
| Cerdulatinib (PRT062070) | 32[8][9] | JAK1 (12), JAK2 (6), JAK3 (8), Tyk2 (0.5)[8][9] | Dual Syk/JAK inhibitor.[8] |
| Lanraplenib (GS-9876) | 9.5[5][10] | Highly selective.[5][10] | Highly selective for Syk. |
| Sovleplenib | 25[4] | Potent and selective Syk inhibitor.[5] | Selective for Syk. |
This compound: There is currently no direct experimental data available to determine the IC50 of this compound against Syk kinase. Its primary reported activity is the inhibition of arginase I and II with IC50 values of 11.22 µM and 11.06 µM, respectively, leading to the activation of endothelial nitric oxide synthase.[11]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these inhibitors, it is crucial to visualize the Syk signaling pathway and the experimental workflows used for their validation.
Syk Signaling Pathway in B-Cells
Caption: Syk signaling cascade in B-cells upon antigen binding to the BCR.
Syk Signaling Pathway in Mast Cells
Caption: Syk signaling cascade in mast cells upon allergen cross-linking of IgE-bound FcεRI.
Experimental Workflow for Syk Kinase Inhibition Assay
Caption: Workflow for an in vitro Syk kinase inhibition assay using ADP-Glo™ technology.
Experimental Protocols
In Vitro Syk Kinase Inhibition Assay (ADP-Glo™ Protocol)
This protocol is adapted from commercially available kits for measuring kinase activity.
1. Reagent Preparation:
-
Kinase Buffer: Prepare a suitable kinase buffer, for example: 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, and 50 µM DTT.[12]
-
Recombinant Syk Enzyme: Dilute the recombinant Syk enzyme to the desired concentration in kinase buffer. The optimal concentration should be determined empirically by performing an enzyme titration.
-
Substrate: Prepare the substrate solution (e.g., poly (Glu, Tyr) 4:1) in kinase buffer.
-
ATP Solution: Prepare the ATP solution in kinase buffer. The concentration should be at or near the Km for Syk for competitive inhibitor studies.
-
Test Compounds: Prepare serial dilutions of Piceatannol, this compound, and other inhibitors in DMSO, and then dilute further in kinase buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%).
2. Assay Procedure:
-
Add 2.5 µL of the test compound solution to the wells of a 384-well plate.
-
Add 5 µL of the diluted Syk enzyme solution to each well and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding 2.5 µL of the substrate/ATP mixture to each well.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
3. Data Analysis:
-
The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.
-
Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
Cellular Phospho-Syk Western Blot Protocol
This protocol allows for the assessment of Syk inhibition within a cellular context.
1. Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., Ramos B-cells or RBL-2H3 mast cells) in appropriate media.
-
Pre-incubate the cells with various concentrations of the test inhibitors or DMSO vehicle for 1-2 hours.
-
Stimulate the cells to induce Syk phosphorylation. For B-cells, use anti-IgM antibodies. For mast cells, sensitize with IgE and then challenge with antigen.
-
Immediately after stimulation, lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
2. Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
Normalize the protein concentrations for all samples.
-
Add Laemmli sample buffer to the lysates and boil for 5-10 minutes to denature the proteins.
3. SDS-PAGE and Western Blotting:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated Syk (e.g., anti-phospho-Syk Tyr525/526) overnight at 4°C.[6][13]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total Syk and a loading control protein (e.g., β-actin or GAPDH).
4. Data Analysis:
-
Quantify the band intensities for phospho-Syk and total Syk using densitometry software.
-
Normalize the phospho-Syk signal to the total Syk signal for each sample.
-
Compare the normalized phospho-Syk levels in inhibitor-treated samples to the stimulated control to determine the extent of inhibition.
Conclusion
Piceatannol has been demonstrated to be a moderately selective inhibitor of Syk kinase, with activity in the low micromolar range. Its ability to suppress downstream signaling in immune cells validates its potential as a lead compound for the development of novel anti-inflammatory and anti-allergic therapies.
The role of this compound as a direct Syk inhibitor remains to be elucidated. Future studies should focus on its metabolism and potential conversion to Piceatannol in relevant biological systems to validate the prodrug hypothesis. Furthermore, direct enzymatic assays with the glucoside are necessary to determine if it possesses any intrinsic Syk inhibitory activity.
In comparison to highly selective and potent Syk inhibitors like Entospletinib and Lanraplenib, Piceatannol exhibits lower potency and broader kinase activity. However, its natural origin and favorable safety profile may offer advantages. Further optimization of the Piceatannol scaffold could lead to the development of more potent and selective Syk inhibitors with therapeutic potential. This guide provides a foundational framework for researchers to design and interpret experiments aimed at further validating and comparing these and other emerging Syk kinase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Phospho-Syk (Tyr525/526) Antibody (#2711) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 7. Lanraplenib - Ignota Labs - AdisInsight [adisinsight.springer.com]
- 8. Piceatannol selectively inhibited the JNK3 enzyme and augmented apoptosis through inhibition of Bcl-2/Cyt-c/caspase-dependent pathways in the oxygen-glucose deprived SHSY-5Y cell lines: In silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ulab360.com [ulab360.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Piceatannol inhibits TNF-induced NF-kappaB activation and NF-kappaB-mediated gene expression through suppression of IkappaBalpha kinase and p65 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
- 13. Phospho-Syk (Tyr525/526) Antibody | Cell Signaling Technology [cellsignal.com]
Piceatannol 3'-O-glucoside vs. Resveratrol: A Comparative Guide to Metabolic Stability
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic stability of piceatannol 3'-O-glucoside and resveratrol, two closely related stilbenoids with significant therapeutic potential. While direct comparative metabolic studies on this compound are limited, this document synthesizes available experimental data for piceatannol and resveratrol to infer the metabolic fate of this compound and offer a comprehensive overview for research and drug development.
Executive Summary
Current research strongly suggests that piceatannol, the aglycone of this compound, is metabolically more stable than resveratrol.[1][2][3] This increased stability is attributed to structural differences, primarily the additional hydroxyl group in piceatannol. In vivo studies in rats have demonstrated a significantly higher plasma area under the curve (AUC) for piceatannol compared to resveratrol, indicating greater systemic exposure.[2] While direct experimental data for this compound is scarce, the metabolic pathways of stilbenoid glucosides generally involve initial hydrolysis to their aglycones, followed by extensive phase II metabolism. Therefore, the superior metabolic stability of piceatannol likely translates to its glycosidic form.
Comparative Metabolic Data
The following tables summarize key quantitative data from preclinical studies comparing the metabolic stability and pharmacokinetic parameters of piceatannol and resveratrol.
Table 1: In Vivo Pharmacokinetic Parameters in Rats
| Parameter | Piceatannol | Resveratrol | Reference |
| Area Under the Curve (AUC) | 8.6 μmol·h/L (co-administered) | 4.1 μmol·h/L (co-administered) | [2] |
| Relative Stability | 2.1–2.6 times higher | - | [4] |
| Ratio of Intact Stilbene to Total Stilbene | 3.7–4.3-fold higher | - | [4] |
Table 2: Major Metabolites Identified
| Compound | Major Metabolites | Metabolic Pathways | Reference |
| Piceatannol | Piceatannol conjugates (glucuronides, sulfates), O-methyl piceatannol, and its conjugates. | Glucuronidation, Sulfation, O-methylation | [2] |
| Resveratrol | Resveratrol conjugates (glucuronides, sulfates) | Glucuronidation, Sulfation | [2] |
Metabolic Pathways and Experimental Workflows
The metabolism of both piceatannol and resveratrol primarily occurs in the intestine and liver, involving extensive phase II conjugation reactions. The presence of the additional hydroxyl group in piceatannol makes it a substrate for catechol-O-methyltransferase (COMT), leading to methylated metabolites not observed with resveratrol.
Below are diagrams illustrating the metabolic pathways and a typical experimental workflow for assessing metabolic stability.
Caption: Metabolic pathways of resveratrol and piceatannol.
Caption: In vitro metabolic stability experimental workflow.
Detailed Experimental Protocols
The following are representative protocols for in vitro metabolic stability and in vivo pharmacokinetic studies, based on methodologies reported in the literature.
In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To determine the rate of metabolism of a test compound by liver enzymes.
Materials:
-
Test compounds (this compound, Resveratrol)
-
Pooled human or rat liver microsomes
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (for quenching)
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare stock solutions of the test compounds and internal standard in a suitable solvent (e.g., DMSO).
-
Prepare the incubation mixture in a 96-well plate by adding the liver microsomes and phosphate buffer.
-
Pre-warm the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and the test compound to the wells. The final concentration of the test compound is typically in the low micromolar range.
-
Incubate the plate at 37°C with constant shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the remaining parent compound at each time point.
-
Calculate the half-life (t½) and intrinsic clearance (CLint) to determine the metabolic stability.
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of a test compound after oral administration.
Materials:
-
Test compounds (Piceatannol, Resveratrol)
-
Sprague-Dawley rats (male)
-
Oral gavage needles
-
Vehicle for compound administration (e.g., 0.5% carboxymethylcellulose)
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
Analytical equipment for plasma sample analysis (LC-MS/MS)
Procedure:
-
Fast the rats overnight before the experiment with free access to water.
-
Administer the test compounds (e.g., 90-360 μmol/kg) or vehicle to the rats via oral gavage.
-
Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Extract the parent compounds and their metabolites from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).
-
Analyze the extracted samples by a validated LC-MS/MS method to determine the concentrations of the parent compounds and their metabolites.
-
Calculate the pharmacokinetic parameters, including AUC, Cmax (maximum concentration), and Tmax (time to reach Cmax), using appropriate software.
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. Absorption and metabolism of piceatannol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piceatannol, a Natural Analog of Resveratrol, Exerts Anti-angiogenic Efficiencies by Blockage of Vascular Endothelial Growth Factor Binding to Its Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Therapeutic Potential of Piceatannol, a Natural Stilbene, in Metabolic Diseases: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Piceatannol 3'-O-glucoside: A Comprehensive Guide for Laboratory Professionals
Hazard Assessment and Safety Data
Before handling Piceatannol 3'-O-glucoside, it is crucial to be aware of the potential hazards. Although a specific Safety Data Sheet (SDS) for the glucoside is not detailed in the provided search results, the SDS for its aglycone, Piceatannol, offers valuable insights. The following table summarizes the known hazard information for Piceatannol.
| Hazard Category | Description | Citations |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | [1] |
| Skin Contact | May cause skin irritation. May be harmful if absorbed through the skin. | [2][3] |
| Eye Contact | May cause eye irritation. | [2][3] |
| Inhalation | May be harmful if inhaled and may cause respiratory tract irritation. | [2][3] |
| Carcinogenicity | Not listed as a carcinogen by IARC, ACGIH, NTP, or OSHA. | [1][2] |
It is important to note that the toxicological properties of Piceatannol have not been thoroughly investigated[2][3]. Therefore, it is prudent to handle this compound with the same level of caution as a potentially hazardous substance.
Standard Operating Procedure for Disposal
The following step-by-step procedures should be followed for the disposal of this compound in various forms. These guidelines are based on general laboratory chemical waste disposal protocols.
1. Solid Waste (Pure Compound, Contaminated Materials):
-
Collection:
-
Collect pure this compound waste and any materials lightly contaminated with it (e.g., weighing paper, gloves, paper towels) in a designated, properly labeled, and sealed hazardous waste container[4].
-
The container should be made of a material compatible with the chemical and must be kept closed when not in use[5][6].
-
-
Labeling:
-
Storage:
-
Disposal:
2. Liquid Waste (Solutions):
-
Collection:
-
Collect all aqueous and organic solvent solutions containing this compound in separate, leak-proof hazardous waste containers[7][9]. Do not mix incompatible waste streams[9]. For example, halogenated and non-halogenated solvents must be kept separate[9].
-
Containers should not be filled to more than 90% capacity to allow for expansion[7].
-
-
Labeling:
-
Storage:
-
Disposal:
3. Contaminated Sharps:
-
Collection:
-
Dispose of any sharps (e.g., needles, Pasteur pipettes) contaminated with this compound in a designated, puncture-proof sharps container[9].
-
-
Labeling:
-
The sharps container should be labeled with the biohazard symbol if applicable, and also indicate that it contains chemically contaminated sharps.
-
-
Disposal:
-
Once the sharps container is three-quarters full, seal it and arrange for its disposal through the institutional EHS office[9].
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. s3.amazonaws.com [s3.amazonaws.com]
- 3. arborassays.com [arborassays.com]
- 4. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 9. essex.ac.uk [essex.ac.uk]
Personal protective equipment for handling Piceatannol 3'-O-glucoside
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for Piceatannol 3'-O-glucoside, including personal protective equipment (PPE), operational procedures, and disposal plans.
Hazard Summary: this compound is considered to be harmful if swallowed, in contact with skin, or if inhaled[1]. It is crucial to avoid breathing in dust, fumes, gas, mist, vapors, or spray and to prevent contact with eyes, skin, or clothing.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, based on available safety data for the compound and its analog, Piceatannol.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any tears or punctures before use. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory to protect against splashes. |
| Body Protection | Laboratory coat | A full-sleeved lab coat should be worn to protect skin and clothing from contamination. |
| Respiratory Protection | Dust mask or respirator | Recommended when handling the powder form to avoid inhalation of dust particles. Use in a well-ventilated area or under a fume hood. |
Operational Plan for Handling
A systematic approach to handling this compound in a laboratory setting is critical to minimize exposure and ensure safety.
1. Engineering Controls:
- Work in a well-ventilated area.
- When weighing or transferring the solid compound, use a chemical fume hood to prevent inhalation of dust.
2. Procedural Steps:
- Before handling, ensure all necessary PPE is donned correctly.
- Measure the required amount of this compound carefully to avoid generating dust.
- For dissolution, add the solvent to the solid slowly to prevent splashing.
- After handling, wash hands thoroughly with soap and water, even if gloves were worn.
- Clean all contaminated surfaces and equipment after use.
3. Emergency Procedures:
- Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
- Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
- Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
- Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Unused Compound: Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations for chemical waste disposal.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and paper towels, should be collected in a designated hazardous waste container and disposed of accordingly.
-
Solutions: Aqueous solutions may require neutralization or other treatment before disposal, depending on local regulations. Consult your institution's environmental health and safety (EHS) office for specific guidance.
Safety Workflow Diagram
The following diagram illustrates the logical workflow for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
